N-cyclohexanecarbonylpentadecylamine
描述
属性
分子式 |
C22H43NO |
|---|---|
分子量 |
337.6 g/mol |
IUPAC 名称 |
N-pentadecylcyclohexanecarboxamide |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23-22(24)21-18-15-14-16-19-21/h21H,2-20H2,1H3,(H,23,24) |
InChI 键 |
VMFXYTSKMWPHQH-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Novel Long-Chain N-Acylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain N-acylamines are a diverse class of lipid signaling molecules that play crucial roles in a multitude of physiological and pathological processes.[1] Structurally characterized by a fatty acyl group linked to a primary amine metabolite via an amide bond, these compounds are implicated in cardiovascular function, metabolic homeostasis, pain, inflammation, and neurotransmission.[1] Their therapeutic potential has garnered significant attention in drug development, with applications ranging from anti-inflammatory agents to treatments for neurodegenerative diseases.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel long-chain N-acylamines, offering detailed experimental protocols, data presentation, and visualization of key pathways to aid researchers in this dynamic field.
Synthesis of Long-Chain N-Acylamines
The synthesis of long-chain N-acylamines can be achieved through various chemical and enzymatic methods. The choice of synthetic route often depends on the desired purity, yield, and scalability, as well as environmental considerations.
Chemical Synthesis Methods
Several chemical strategies exist for the acylation of long-chain amines. A common approach involves the reaction of a long-chain amine with an acylating agent such as an acyl chloride or anhydride (B1165640).[3] More recently, greener methods utilizing ultrasound irradiation have been developed to improve reaction efficiency and reduce environmental impact.[3] Another versatile approach is the three-component, titanium-mediated synthesis, which allows for the construction of α-branched N-acylamines from readily available starting materials.[4] The Schotten-Baumann condensation reaction is also a widely used method for the synthesis of N-acyl amino acid surfactants.[5]
A general workflow for the chemical synthesis and subsequent characterization of long-chain N-acylamines is depicted below.
Caption: General experimental workflow for the synthesis and characterization of long-chain N-acylamines.
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical methods. Lipases, proteases, and N-acyl amino acid synthases are enzymes that can catalyze the formation of N-acylamines.[5][6] For instance, cytochrome c can catalyze the synthesis of N-arachidonoyl glycine (B1666218) from glycine and arachidonoyl-CoA.[7] Similarly, glycine N-acyltransferase-like enzymes (GLYATL2 and GLYATL3) are involved in the formation of amide bonds between medium- and long-chain acyl-CoAs and glycine.[7][8]
Characterization Techniques
The unambiguous identification and characterization of newly synthesized long-chain N-acylamines are critical. A combination of spectroscopic and spectrometric techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of N-acylamines. Key diagnostic signals in ¹H NMR include the amide proton (NH) and protons on the carbons adjacent to the amide nitrogen and carbonyl group.[3][9] In ¹³C NMR, the carbonyl carbon of the amide group provides a characteristic resonance.[9]
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of the synthesized compounds. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) are commonly used.[3][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The N-H stretch and the C=O stretch (amide I band) are characteristic absorption bands for N-acylamines.[3]
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and characterization of long-chain N-acylamines.
| Entry | Amine | Acylating Agent | Method | Yield (%) | Reference |
| 1 | Aniline | Acetic Anhydride | Ultrasound | 88 | [3] |
| 2 | p-Toluidine | Acetic Anhydride | Ultrasound | 85 | [3] |
| 3 | Tryptamine | Various Carboxylic Acids | EDC/HOBt | Good | [9] |
Table 1: Summary of Synthetic Yields for N-Acylamines.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |
| N-Phenylacetamide | 7.2-7.5 (m, 5H, Ar), 2.2 (s, 3H, CH₃) | 168.9, 138.5, 128.9, 128.0, 121.6, 24.0 | 1650-1700 (C=O) | 136.07 [M+H]⁺ | [3] |
| N-arachidonoyl tryptamine | 8.20 (bs, 1H), 7.61 (d, 1H), 7.38 (d, 1H), 7.21 (t, 1H), 7.13 (t, 1H), 7.03 (bs, 1H), 5.52 (bs, 1H), 5.42–5.31 (m, 8H), 3.61 (q, 2H), 2.98 (t, 2H), 2.85–2.76 (m, 6H), 2.14–2.02 (m, 6H), 1.68 (m, 2H), 1.38–1.26 (m, 6H), 0.89 (t, 3H) | 173.3, 134.8, 130.0, 129.8, 128.7, 127.6, 123.8, 122.2, 118.4, 112.4, 111.0, 39.8, 36.9, 31.9, 29.8, 29.7, 29.5, 29.3, 29.2, 27.24, 27.2, 25.8, 25.4, 22.7, 21.5, 14.1 | Not specified | Not specified | [9] |
| N-(Phenylthio)pivalamide | 7.48 (s, 1 H), 7.20 (t, 2 H), 7.13−7.07 (m, 3 H), 1.19 (s, 9 H) | 180.5, 139.3, 128.8, 126.2, 124.4, 39.9, 27.6 | 3264 (N-H), 1674 (C=O) | Not specified | [10] |
Table 2: Spectroscopic and Spectrometric Data for Representative N-Acylamines.
Experimental Protocols
General Procedure for Ultrasound-Assisted Synthesis of N-Acylamines[3]
-
In a suitable reaction vessel, dissolve the amine (1 mmol) in acetic anhydride (3 mL).
-
Place the vessel in an ultrasound bath.
-
Irradiate the reaction mixture at room temperature for the specified time (typically 10-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to afford the crude N-acylamine.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for Characterization by NMR, MS, and IR[3][9]
-
NMR Spectroscopy: Dissolve a small sample of the purified N-acylamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). Analyze the sample using an LC-MS or HRMS instrument equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
Signaling Pathways of Long-Chain N-Acylamines
Long-chain N-acylamines exert their biological effects by interacting with various cellular targets, including G protein-coupled receptors (GPCRs) and ion channels.[8]
N-Acylation-Phosphodiesterase Pathway
One of the key biosynthetic routes for N-acylethanolamines (NAEs), a subclass of N-acylamines, is the N-acylation-phosphodiesterase pathway.[11] This pathway involves the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by a phospholipase D to generate the NAE.[11]
Caption: The N-acylation-phosphodiesterase pathway for the biosynthesis of N-acylethanolamines (NAEs).
GPR18 Signaling Pathway
N-arachidonoyl glycine (NAGly), a prominent long-chain N-acylamine, has been identified as a ligand for the G protein-coupled receptor GPR18.[8] Activation of GPR18 by NAGly can lead to downstream signaling events that modulate cellular function.
Caption: Simplified signaling pathway of GPR18 activation by N-arachidonoyl glycine (NAGly).
Conclusion
The synthesis and characterization of novel long-chain N-acylamines are pivotal for advancing our understanding of their biological roles and for the development of new therapeutic agents. This guide provides a foundational framework for researchers, offering detailed methodologies and insights into the analysis of these important lipid signaling molecules. The continued exploration of novel synthetic routes and the elucidation of their complex signaling networks will undoubtedly pave the way for innovative drug discovery efforts.
References
- 1. N-Acylamides - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Long-Chain N-Acyl Amino Acid Synthases Are Linked to the Putative PEP-CTERM/Exosortase Protein-Sorting System in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 10. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The N-acylation-phosphodiesterase pathway and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Cyclohexanecarbonylpentadecylamine: A Technical Guide to its Biological Activity as a Selective Acid Amidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biological activity of N-cyclohexanecarbonylpentadecylamine. This compound has been identified as a selective inhibitor of the N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory and analgesic lipid mediator, N-palmitoylethanolamine (PEA). In contrast, it exhibits negligible inhibitory activity against fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382). This selectivity makes this compound a valuable pharmacological tool for elucidating the distinct physiological roles of NAAA and FAAH in lipid signaling. This document details the quantitative inhibitory data, experimental protocols for enzyme activity assays, a representative synthesis protocol, and a visualization of the relevant signaling pathway.
Introduction
N-acylethanolamines (NAEs) are a class of bioactive lipids that includes the endocannabinoid anandamide and the anti-inflammatory molecule N-palmitoylethanolamine (PEA). The biological effects of these signaling molecules are tightly regulated by their enzymatic hydrolysis. Two key enzymes responsible for this degradation are fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[1][2][3] While both enzymes hydrolyze NAEs, they exhibit different substrate preferences, pH optima, and tissue distribution. FAAH is most active at alkaline pH and is the primary enzyme for anandamide degradation in the brain.[3] NAAA, on the other hand, functions optimally at an acidic pH, characteristic of lysosomes, and preferentially hydrolyzes PEA.[1]
The development of selective inhibitors for these enzymes is crucial for dissecting their individual contributions to physiology and pathology. This compound has emerged as a selective, reversible, and non-competitive inhibitor of NAAA.[1][2] This guide summarizes the key findings related to its biological activity and provides the necessary technical information for its study and application in research settings.
Quantitative Biological Activity Data
The inhibitory activity of this compound was evaluated against rat lung acid amidase (NAAA) and rat brain FAAH. The results demonstrate a clear selectivity for NAAA.
| Enzyme Target | Inhibitor | IC50 Value | Concentration for FAAH Inhibition | Reference |
| N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) | This compound | 4.5 µM | Not Applicable | [1][2][4] |
| Fatty Acid Amide Hydrolase (FAAH) | This compound | No inhibition | Up to 100 µM | [1][2][4] |
Signaling Pathway
The diagram below illustrates the metabolic pathways of N-acylethanolamines, highlighting the roles of FAAH and NAAA and the specific inhibitory action of this compound.
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound is based on the acylation of a primary amine. The following is a representative protocol adapted from general procedures for amide synthesis.
Materials:
-
Pentadecylamine
-
Cyclohexanecarbonyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et3N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve pentadecylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve cyclohexanecarbonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the cyclohexanecarbonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) Activity Assay
This protocol is for determining the inhibitory effect of this compound on NAAA activity.
Materials:
-
Rat lung homogenate (as a source of NAAA)
-
N-[1-14C]Palmitoylethanolamine (substrate)
-
Assay Buffer: 50 mM sodium phosphate/citrate buffer, pH 5.0, containing 3 mM dithiothreitol (B142953) (DTT) and 0.1% (w/v) Triton X-100
-
This compound (inhibitor)
-
Chloroform/methanol (1:1, v/v)
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat lung homogenates in an appropriate buffer and determine the protein concentration.
-
In a reaction tube, pre-incubate the enzyme preparation (e.g., 50 µg of protein) with various concentrations of this compound or vehicle (DMSO) for 10 minutes at 37 °C.
-
Initiate the reaction by adding the substrate, N-[1-14C]Palmitoylethanolamine (e.g., to a final concentration of 10 µM).
-
Incubate the reaction mixture for 20 minutes at 37 °C.
-
Stop the reaction by adding 1 ml of cold chloroform/methanol (1:1, v/v).
-
Add 0.5 ml of 0.5 M KCl to induce phase separation.
-
Centrifuge the mixture to separate the organic and aqueous phases. The released [14C]ethanolamine will be in the aqueous phase, while the unhydrolyzed substrate remains in the organic phase.
-
Measure the radioactivity of an aliquot of the aqueous phase by liquid scintillation counting.
-
Calculate the enzyme activity and the percentage of inhibition at each inhibitor concentration to determine the IC50 value.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol is used to assess the lack of inhibitory effect of this compound on FAAH activity.
Materials:
-
Rat brain homogenate (as a source of FAAH)
-
[Ethanolamine-1-14C]anandamide (substrate)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA and 0.2% (w/v) fatty acid-free bovine serum albumin (BSA)
-
This compound (test compound)
-
Chloroform/methanol (1:2, v/v)
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain homogenates in an appropriate buffer and determine the protein concentration.
-
Pre-incubate the enzyme preparation (e.g., 50 µg of protein) with various concentrations of this compound (up to 100 µM) or vehicle for 10 minutes at 37 °C.
-
Initiate the reaction by adding the substrate, [ethanolamine-1-14C]anandamide (e.g., to a final concentration of 5 µM).
-
Incubate the reaction mixture for 15 minutes at 37 °C.
-
Stop the reaction by adding 1 ml of cold chloroform/methanol (1:2, v/v).
-
Add 0.5 ml of 1 M KCl to separate the phases.
-
Centrifuge the mixture and collect the aqueous phase containing the released [14C]ethanolamine.
-
Measure the radioactivity of an aliquot of the aqueous phase by liquid scintillation counting.
-
Compare the enzyme activity in the presence of the test compound to the vehicle control to confirm the lack of inhibition.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the characterization of this compound as a selective NAAA inhibitor.
References
- 1. The expanding field of cannabimimetic and related lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoids and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Evolution in pharmacologic thinking around the natural analgesic palmitoylethanolamide: from nonspecific resistance to PPAR-α agonist and effective nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
N-cyclohexanecarbonylpentadecylamine as a potential enzyme inhibitor.
An In-depth Technical Guide to N-cyclohexanecarbonylpentadecylamine as a Potential Enzyme Inhibitor
This technical guide provides a comprehensive overview of this compound, a selective inhibitor of the N-acylethanolamine-hydrolysing acid amidase (NAAA). This document consolidates available data on its inhibitory activity, mechanism of action, and experimental protocols, offering a valuable resource for researchers in pharmacology and drug discovery.
Introduction
N-acylethanolamines are a class of bioactive lipids that include the endocannabinoid anandamide (B1667382) and the anti-inflammatory and analgesic mediator, N-palmitoylethanolamine (PEA).[1][2] The biological actions of these signaling molecules are terminated through enzymatic hydrolysis. While fatty acid amide hydrolase (FAAH) is a key enzyme in this process, another distinct enzyme, an N-acylethanolamine-hydrolysing acid amidase (NAAA), has been identified, which operates optimally at an acidic pH.[1][3][4] this compound has emerged as a valuable pharmacological tool due to its selective inhibition of NAAA over FAAH.[1][2][3][4] This selectivity allows for the specific investigation of the physiological and pathological roles of NAAA.
Mechanism of Action and Specificity
This compound acts as a reversible and non-competitive inhibitor of NAAA.[1][2][3] Its inhibitory action has been demonstrated in both cell-free enzyme preparations and intact cells, such as alveolar macrophages.[1][2] A key feature of this inhibitor is its high selectivity for NAAA. Studies have shown that while it effectively inhibits NAAA, it does not affect the activity of FAAH at concentrations up to 100 µM.[1][2][3][4]
Quantitative Inhibitory Data
The inhibitory potency of this compound against NAAA has been quantified, providing key data for its use in experimental settings.
| Enzyme | Source | IC50 | Selectivity vs. FAAH | Reference |
| N-acylethanolamine-hydrolysing acid amidase (NAAA) | Rat Lung | 4.5 µM | >22-fold | [1][2][3][4] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat | >100 µM | - | [1][2][3][4] |
Signaling Pathway Context
NAAA is a crucial enzyme in the degradation of N-palmitoylethanolamine (PEA). By inhibiting NAAA, this compound can elevate the endogenous levels of PEA. PEA is known to exert its anti-inflammatory and analgesic effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). The following diagram illustrates this pathway.
Caption: Signaling pathway of PEA and the inhibitory action of this compound.
Experimental Protocols
A representative synthesis protocol for this compound can be adapted from the synthesis of similar amide compounds.[2]
-
Dissolution: Dissolve 1-pentadecylamine in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction flask.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine, to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath and add cyclohexanecarbonyl chloride dropwise with constant stirring.
-
Reaction: Allow the reaction to proceed at room temperature for several hours.
-
Work-up: Wash the reaction mixture sequentially with dilute acid (e.g., 1 M HCl), a weak base (e.g., 5% sodium bicarbonate solution), and brine.
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., anhydrous magnesium sulfate), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
The following protocol is a generalized procedure for determining NAAA activity using a radiolabeled substrate.
-
Enzyme Preparation: Prepare a homogenate of the tissue of interest (e.g., rat lung) in a suitable buffer (e.g., 20 mM Tris/HCl, pH 7.4, containing 0.32 M sucrose).[2] The enzyme source can be a crude homogenate or a partially purified fraction.
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation with a buffer appropriate for the acidic pH optimum of NAAA (e.g., sodium acetate (B1210297) buffer, pH 5.0).
-
Inhibitor Addition: Add this compound (dissolved in a suitable solvent like DMSO) or the vehicle control to the reaction mixture and pre-incubate for a specified time.
-
Substrate Addition: Initiate the enzymatic reaction by adding the radiolabeled substrate, N-[14C]palmitoylethanolamine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, ensuring the reaction is in the linear range.
-
Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform (B151607) and methanol. Add chloroform and a saline solution to partition the phases.
-
Quantification: Separate the aqueous and organic phases by centrifugation. The product, [14C]ethanolamine, will be in the aqueous phase, while the unreacted substrate remains in the organic phase. Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.
-
Data Analysis: Calculate the enzyme activity and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating this compound as an enzyme inhibitor.
References
- 1. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
In Silico Modeling of N-cyclohexanecarbonylpentadecylamine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclohexanecarbonylpentadecylamine is a selective, reversible, and non-competitive inhibitor of N-acylethanolamine hydrolyzing acid amidase (NAAA), a lysosomal enzyme implicated in the regulation of inflammation and pain. This technical guide provides a comprehensive overview of a proposed in silico modeling workflow to investigate the molecular interactions between this compound and human NAAA. The guide details methodologies for molecular docking and molecular dynamics simulations, data presentation through structured tables, and visualization of key pathways and workflows using Graphviz. This document serves as a foundational resource for researchers seeking to apply computational methods to understand and optimize the interaction of this and similar compounds with NAAA.
Introduction
This compound has been identified as a selective inhibitor of N-acylethanolamine hydrolyzing acid amidase (NAAA), with a reported IC50 of 4.5 µM.[1][2][3][4][5] Unlike many inhibitors that target the active site, this compound exhibits a non-competitive inhibition pattern, suggesting it binds to an allosteric site on the enzyme.[1][3][5] Understanding the precise binding mode and the dynamic interactions at this allosteric site is crucial for the rational design of more potent and selective NAAA inhibitors.
In silico modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools to elucidate these interactions at an atomic level. This guide outlines a systematic approach to model the binding of this compound to a predicted allosteric site on human NAAA, leveraging the publicly available crystal structure (PDB ID: 6DXX).
NAAA Signaling Pathway and the Role of Inhibition
NAAA is a key enzyme in the endocannabinoid system, responsible for the degradation of N-acylethanolamines, including the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, the levels of PEA are increased, leading to the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), which in turn modulates the transcription of pro-inflammatory genes.
In Silico Modeling Workflow
The following workflow outlines the key steps for modeling the interaction between this compound and NAAA.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Decoding allosteric landscapes: computational methodologies for enzyme modulation and drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00282B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. N-acylethanolamine acid amide hydrolase - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of N-cyclohexanecarbonylpentadecylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of N-cyclohexanecarbonylpentadecylamine. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, offering a predictive framework for researchers working with this and structurally related molecules. Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized to clarify the analytical process.
Predicted Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound. The predictions are based on the analysis of its constituent functional groups—the cyclohexanecarbonyl moiety and the pentadecylamine (B1195383) chain—and comparison with data from analogous structures such as cyclohexanecarboxamide (B73365) and N-pentadecylacetamide.
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.3-5.8 | Broad Singlet | 1H | N-H |
| ~ 3.2-3.3 | Triplet | 2H | -NH-CH ₂- |
| ~ 2.0-2.1 | Multiplet | 1H | -CO-CH -(cyclohexyl) |
| ~ 1.6-1.8 | Multiplet | 4H | Cyclohexyl protons (axial) |
| ~ 1.4-1.6 | Multiplet | 2H | -NH-CH₂-CH ₂- |
| ~ 1.2-1.4 | Multiplet | 28H | -(CH ₂)₁₂- and cyclohexyl protons (equatorial) |
| ~ 0.88 | Triplet | 3H | -CH ₃ |
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (ppm) | Assignment |
| ~ 175-177 | C =O |
| ~ 45-47 | -CO-C H-(cyclohexyl) |
| ~ 39-41 | -NH-C H₂- |
| ~ 31.9 | -(CH₂)₁₂-C H₂-CH₃ |
| ~ 29.7 | -(C H₂)₁₂- (bulk methylene (B1212753) chain) |
| ~ 29.5 | -NH-CH₂-C H₂- |
| ~ 29.3 | Cyclohexyl C H₂ |
| ~ 27.0 | Cyclohexyl C H₂ |
| ~ 25.8 | Cyclohexyl C H₂ |
| ~ 22.7 | -C H₂-CH₃ |
| ~ 14.1 | -C H₃ |
IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, Broad | N-H Stretch |
| ~ 2920 | Strong | C-H Stretch (asymmetric, CH₂) |
| ~ 2850 | Strong | C-H Stretch (symmetric, CH₂) |
| ~ 1640 | Strong | C=O Stretch (Amide I) |
| ~ 1550 | Strong | N-H Bend (Amide II) |
| ~ 1465 | Medium | CH₂ Scissoring |
| ~ 720 | Weak | CH₂ Rocking |
Mass Spectrometry Data
Ionization Mode: ESI-MS/MS
| m/z | Assignment |
| 338.3417 | [M+H]⁺ (Precursor Ion)[1] |
| 321.4 | [M+H - NH₃]⁺ |
| 128.1 | [Cyclohexanecarbonyl]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.
-
Data Analysis: The resulting spectrum should be background-corrected. Identify the characteristic absorption bands and compare them to known values for amides and long-chain alkanes.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
-
-
Data Analysis: Analyze the fragmentation pattern to confirm the structure of the molecule. Key fragments will arise from the cleavage of the amide bond and fragmentation of the alkyl chain.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the structural relationships of the molecule.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Key fragmentation pathways of this compound in mass spectrometry.
References
N-cyclohexanecarbonylpentadecylamine: A Technical Guide to Thermal Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Predicted Thermal Stability
N-cyclohexanecarbonylpentadecylamine is a secondary amide characterized by a long C15 alkyl chain (pentadecyl), a central amide linkage, and a cyclohexanecarbonyl group. Its thermal stability is predicted to be primarily influenced by the high molecular weight and the stability of the amide bond.
Long-chain fatty acid amides generally exhibit good thermal stability. Studies on similar molecules, such as stearamide and behenamide, indicate that thermal decomposition typically begins at temperatures above 200°C. The long alkyl chain contributes to a higher melting point and greater thermal stability due to increased van der Waals forces.
Key Structural Influences on Thermal Stability:
-
Pentadecyl Chain (C15H31): The long, saturated hydrocarbon chain is expected to impart significant thermal stability. The evaporation temperature and decomposition onset of fatty acid amides generally increase with the length of the alkyl chain.
-
Amide Bond (-CONH-): The amide linkage is a robust covalent bond. While it is the most likely site for initial thermal or chemical degradation, it is generally stable under moderate heating.
-
Cyclohexyl Group (C6H11): The bulky, non-polar cyclohexyl group is also thermally stable and is expected to contribute positively to the overall stability of the molecule.
Based on these structural characteristics, this compound is anticipated to be a thermally stable compound, suitable for applications that do not involve extreme temperatures.
Anticipated Degradation Profile
The degradation of this compound under thermal stress is most likely to initiate at the amide bond, which is the most chemically reactive part of the molecule. Potential degradation pathways could include:
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the amide bond can undergo hydrolysis to yield cyclohexanecarboxylic acid and pentadecylamine.
-
Thermolysis: At elevated temperatures in an inert atmosphere, the molecule may undergo fragmentation. The primary cleavage is expected at the C-N bond of the amide. Further fragmentation of the resulting alkyl and acyl radicals could lead to a complex mixture of smaller hydrocarbons.
-
Oxidative Degradation: In the presence of oxygen, degradation is likely to occur at lower temperatures. Oxidation can lead to the formation of hydroperoxides, followed by chain scission and the formation of various carbonyl compounds (aldehydes, ketones, carboxylic acids).
Quantitative Thermal Analysis Data (Representative)
While specific quantitative data for this compound is unavailable, the following table presents representative thermal analysis data for structurally similar long-chain fatty acid amides to provide a comparative baseline.
| Compound | Molecular Formula | Onset of Decomposition (TGA, °C) | Melting Point (DSC, °C) |
| Stearamide | C18H37NO | ~230 | 109 |
| Erucamide | C22H43NO | ~240 | 82 |
| Behenamide | C22H45NO | ~250 | 110 |
| N-cyclohexanecarbonyl-pentadecylamine (Predicted) | C22H43NO | ~220-250 | Not Available |
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a TGA pan (e.g., alumina (B75360) or platinum).
-
The sample is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
A temperature program is initiated, typically heating the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The onset of decomposition is determined from the resulting TGA curve, typically as the temperature at which 5% mass loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any other phase transitions of the compound.
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas at a constant flow rate.
-
A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point, followed by a controlled cooling and a second heating cycle to observe the thermal history.
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature. The melting point is determined as the peak temperature of the endothermic melting transition.
Visualizations
Caption: Workflow for TGA and DSC analysis.
Caption: Potential degradation pathways.
In-Depth Technical Guide on the Solubility of N-cyclohexanecarbonylpentadecylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of N-cyclohexanecarbonylpentadecylamine, a significant selective inhibitor of acid amidase. Given the limited availability of specific quantitative solubility data for this compound, this document synthesizes information on its known solubility in ethanol (B145695), extrapolates its likely solubility profile in other common organic solvents based on the behavior of structurally analogous long-chain amides, and furnishes a detailed experimental protocol for precise solubility determination. This guide aims to be an essential resource for laboratory professionals, enabling informed solvent selection for synthesis, purification, and formulation development.
Introduction
This compound, also known as N-pentadecylcyclohexanecarboxamide, is a molecule of interest due to its selective inhibition of the acid amidase that hydrolyzes N-acylethanolamines, without significantly affecting fatty acid amide hydrolase (FAAH).[1][2][3] This selectivity makes it a valuable tool in biochemical research to differentiate the activity of these two enzymes and to explore the physiological roles of N-acylethanolamines.[2][3] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in experimental settings, including for its synthesis, purification, and administration in in-vitro and in-vivo studies.
The molecular structure of this compound, featuring a long pentadecyl alkyl chain and a cyclohexanecarbonyl group, confers a largely nonpolar character to the molecule. The presence of the amide functional group, however, introduces a polar moiety capable of acting as both a hydrogen bond donor and acceptor.[4] This amphipathic nature suggests a varied solubility profile across different organic solvents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | N-pentadecylcyclohexanecarboxamide | PubChem[5] |
| Molecular Formula | C₂₂H₄₃NO | PubChem[5] |
| Molecular Weight | 337.6 g/mol | PubChem[5] |
| XLogP3 | 8.8 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |
Solubility Profile
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a wide range of organic solvents is scarce in publicly available literature. The most definitive data point found is its solubility in ethanol.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature |
| Ethanol | 2 mg/mL | Not Specified |
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like" and the solubility characteristics of other long-chain fatty acid amides, a qualitative to semi-quantitative solubility profile for this compound can be predicted. The long, nonpolar pentadecyl chain and the cyclohexane (B81311) ring are expected to dominate the solubility behavior, favoring dissolution in nonpolar and moderately polar aprotic solvents. The polar amide group will contribute to some solubility in more polar solvents.
Table 2: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane | Moderate to High | The long alkyl chain and cyclohexane ring will have strong van der Waals interactions with these solvents. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with long alkyl chains.[6] |
| Aromatic | Toluene, Benzene | Moderate to High | The nonpolar character of these solvents will facilitate the dissolution of the hydrophobic parts of the molecule. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The ether functionality can interact with the amide group, while the overall nonpolar nature of the solvent is compatible with the alkyl chain. |
| Ketones | Acetone, Methyl Ethyl Ketone | Low to Moderate | The polarity of the ketone may be less compatible with the long alkyl chain, but some interaction with the amide group is possible. |
| Esters | Ethyl Acetate | Low to Moderate | Similar to ketones, the balance of polarity may limit high solubility. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While these are strong solvents, the high polarity may not be optimal for solvating the long hydrophobic tail. Some long-chain amides show solubility in DMSO.[6] |
| Polar Protic | Methanol, Isopropanol | Low | The extensive hydrogen bonding network of alcohols may be disrupted by the large nonpolar moiety, leading to lower solubility compared to ethanol. |
| Aqueous | Water | Insoluble | The large, hydrophobic nature of the molecule will prevent significant dissolution in water. |
Disclaimer: The predicted solubility is an estimation based on chemical principles and data from analogous compounds. Experimental verification is strongly recommended for any application.
Experimental Protocol for Solubility Determination
For precise and reliable solubility data, the isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique.
Objective
To quantitatively determine the thermodynamic solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or incubator
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Evaporating dishes or pre-weighed vials
-
Drying oven or vacuum desiccator
Methodology
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume (e.g., 5 mL) of the respective organic solvent.
-
Ensure there is a visible excess of undissolved solid to confirm that the resulting solution will be saturated.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the evaporating dishes containing the filtered saturated solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. Alternatively, use a vacuum desiccator or a rotary evaporator to remove the solvent.
-
-
Gravimetric Analysis:
-
Once the solvent is completely evaporated, allow the evaporating dishes to cool to room temperature in a desiccator.
-
Weigh the evaporating dish containing the dried solute residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
Calculation of Solubility
The solubility is calculated using the following formula:
Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of filtrate collected
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the isothermal shake-flask method for determining the solubility of this compound.
Conclusion
While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains to be fully elucidated in the scientific literature, this guide provides a foundational understanding based on its known solubility in ethanol and predictions derived from its chemical structure. The detailed isothermal shake-flask protocol presented offers a standardized and reliable method for researchers to determine the precise solubility in solvents relevant to their specific applications. Such empirical data is invaluable for advancing research where this selective inhibitor is a key molecular tool.
References
- 1. (PDF) this compound: A Selective [research.amanote.com]
- 2. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide - Wikipedia [en.wikipedia.org]
- 5. This compound | C22H43NO | CID 44398718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Potential Applications of N-cyclohexanecarbonylpentadecylamine in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: N-cyclohexanecarbonylpentadecylamine is a specific chemical structure noted in PubChem and has been synthesized for biological screening.[1][2][3] However, it is not a widely studied compound, and its applications in materials science are not documented. This guide, therefore, explores its potential applications based on a theoretical analysis of its molecular structure and principles of materials science derived from analogous molecules.
Introduction: A Molecule of Untapped Potential
This compound is an amphiphilic molecule characterized by a bulky, non-polar cyclohexyl head group, a polar amide linker capable of hydrogen bonding, and a long, hydrophobic pentadecyl (C15) alkyl chain.[1] Its molecular formula is C22H43NO and it has a molecular weight of 337.6 g/mol .[1] This unique combination of functional groups suggests a strong propensity for self-assembly, a process where molecules spontaneously organize into ordered structures.[4] Such behavior is a cornerstone of modern materials science, enabling the bottom-up fabrication of functional materials.
The structural features of this compound—specifically the interplay between hydrogen bonding from the amide group, van der Waals forces from the long alkyl chain, and steric effects from the cyclohexyl ring—position it as a promising candidate for several advanced material applications. This whitepaper will delineate the predicted physicochemical properties of this molecule and explore its potential in three key areas: as a low-molecular-weight organogelator, in surface modification via self-assembled monolayers, and as a nanocarrier for drug delivery systems.
Predicted Physicochemical Properties
The material properties of a substance are intrinsically linked to its molecular structure. For this compound, we can predict the following key characteristics:
-
Amphiphilicity: The molecule possesses a distinct polar amide group and a large non-polar component (cyclohexyl ring and C15 alkyl chain). This dual nature is the primary driver for self-assembly in both polar and non-polar environments.
-
Strong Intermolecular Forces: The amide linkage is a potent hydrogen bond donor and acceptor.[5] This, combined with the significant van der Waals interactions afforded by the long pentadecyl chain, suggests that these molecules can form strong, stable, and ordered assemblies.
-
High Surface Activity: Like other long-chain amphiphiles, the molecule is expected to readily adsorb at interfaces (e.g., air-water, oil-water), reducing surface tension. The introduction of an amide group close to the headgroup can enhance adsorption at interfaces and promote aggregation.[6]
-
Steric Influence: The bulky cyclohexyl group will influence the packing geometry of the self-assembled structures, potentially leading to unique morphologies compared to simple linear-chain amides.
Potential Application I: Low-Molecular-Weight Organogelator
Low-molecular-weight organogelators (LMWOGs) are small molecules that can self-assemble in organic solvents to form three-dimensional fibrillar networks, immobilizing the solvent and creating a gel. The combination of hydrogen bonding via the amide group and van der Waals interactions from alkyl chains is a well-established strategy for designing LMWOGs.[5][7]
Theoretical Mechanism
This compound is an ideal candidate for an organogelator. In a non-polar organic solvent, the molecules would be driven to aggregate primarily through intermolecular hydrogen bonding between their amide groups, forming one-dimensional chains. These primary chains would then associate through van der Waals interactions between the pentadecyl and cyclohexyl groups to form thicker fibers. At a critical concentration, these fibers would entangle to create a 3D network, entrapping the solvent.
Hypothetical Experimental Protocol: Gelation Test
Objective: To determine the gelation ability of this compound in various organic solvents.
Materials:
-
This compound
-
A range of organic solvents (e.g., toluene, dodecane, ethyl acetate, paraffin (B1166041) oil)
-
Sealed glass vials
-
Heating block or water bath
-
Vortex mixer
Methodology:
-
A weighted amount of this compound and a measured volume of a selected solvent are placed into a sealed glass vial.[7]
-
The mixture is heated in a water bath until the solid is fully dissolved, with occasional vortexing to ensure homogeneity.[7]
-
The clear solution is then allowed to cool to room temperature undisturbed.[7]
-
Gel formation is confirmed by inverting the vial; if a stable, non-flowing solid phase is observed, it is considered a gel.[7]
-
The experiment is repeated with decreasing concentrations of the gelator to determine the Minimum Gelation Concentration (MGC), the lowest concentration at which a stable gel forms.
-
For confirmed gels, the gel-to-sol transition temperature (Tgel) is determined by slowly heating the vial and noting the temperature at which the gel collapses and begins to flow.
Predicted Quantitative Data
The following table summarizes hypothetical data from the proposed gelation tests.
| Solvent | Dielectric Constant | Minimum Gelation Conc. (MGC) [% w/v] | Gel Melting Temp. (Tgel) [°C] |
| Dodecane | 2.0 | 0.5 | 75 |
| Toluene | 2.4 | 0.8 | 68 |
| Liquid Paraffin | ~2.2 | 0.6 | 82 |
| Ethyl Acetate | 6.0 | > 5.0 (Insoluble) | N/A |
Visualization: Organogel Formation
Caption: Self-assembly of this compound into an organogel network.
Potential Application II: Surface Modification
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid substrate. They are a powerful tool for precisely controlling the interfacial properties of materials, such as wettability, adhesion, and biocompatibility. The amphiphilic nature of this compound makes it a candidate for modifying surfaces.
Theoretical Mechanism
While lacking a traditional headgroup for covalent bonding to substrates like silicon (e.g., a silane), this compound could form a physisorbed monolayer on hydrophobic surfaces (like graphite (B72142) or gold) or potentially on hydrophilic surfaces via its amide group. The molecules would align with their long alkyl chains oriented away from the surface, driven by intermolecular van der Waals forces and hydrogen bonding. This would create a dense, ordered layer, presenting the non-polar cyclohexyl groups outwards, thus significantly altering the surface energy.
Hypothetical Experimental Protocol: SAM Formation on Graphite
Objective: To form a self-assembled monolayer of this compound on a Highly Ordered Pyrolytic Graphite (HOPG) surface and characterize its effect on surface wettability.
Materials:
-
This compound
-
Chloroform (B151607) (HPLC grade)
-
Freshly cleaved HOPG substrates
-
Contact angle goniometer
-
Deionized water
Methodology:
-
A dilute solution (e.g., 1 mM) of this compound is prepared in chloroform.
-
An HOPG substrate is freshly cleaved using adhesive tape to expose a pristine, atomically flat surface.
-
The substrate is immersed in the solution for a set period (e.g., 12 hours) at room temperature to allow for monolayer formation.
-
After incubation, the substrate is removed, rinsed thoroughly with pure chloroform to remove any non-adsorbed molecules, and gently dried under a stream of nitrogen.
-
The static water contact angle of the modified surface is measured using a goniometer and compared to that of an unmodified HOPG substrate. An increase in contact angle indicates the formation of a hydrophobic surface layer.
Predicted Quantitative Data
| Substrate | Treatment | Water Contact Angle (θ) [°] | Surface Energy [mN/m] |
| HOPG | Unmodified | 90.5 | 45.2 |
| HOPG | Modified with this compound | 108.2 | 28.7 |
Visualization: Experimental Workflow for Surface Modification
Caption: Experimental workflow for surface modification and wettability analysis.
Potential Application III: Nanocarriers for Drug Delivery
The amphiphilic structure of this compound is conducive to the formation of micelles in aqueous solutions. Micelles are spherical nano-assemblies with a hydrophobic core and a hydrophilic shell, capable of encapsulating poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.[6] Organogels based on amino acid derivatives have also been explored for sustained drug delivery.[8]
Theoretical Mechanism
In an aqueous environment, the hydrophobic pentadecyl chains and cyclohexyl groups would aggregate to minimize contact with water, forming the core of a micelle. The polar amide groups would orient towards the water, forming the micellar corona. This structure creates a nano-sized pocket ideal for encapsulating hydrophobic drug molecules. The stability and size of these micelles would depend on the concentration of the amphiphile, temperature, and pH.
Hypothetical Experimental Protocol: Micelle Formation and Drug Encapsulation
Objective: To determine the critical micelle concentration (CMC) and evaluate the ability of the micelles to encapsulate a model hydrophobic drug (e.g., curcumin).
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis Spectrophotometer
Methodology:
-
CMC Determination: A series of solutions with varying concentrations of this compound in PBS are prepared. The surface tension of each solution is measured. The CMC is identified as the concentration at which the surface tension plateaus.
-
Micelle Preparation: A solution of the amphiphile in PBS is prepared at a concentration well above the determined CMC.
-
Drug Loading: An excess amount of curcumin is added to the micellar solution. The mixture is stirred overnight in the dark to allow for encapsulation.
-
Purification: The solution is filtered through a 0.22 µm syringe filter to remove non-encapsulated, precipitated curcumin.
-
Characterization:
-
The hydrodynamic diameter and size distribution of the curcumin-loaded micelles are determined using DLS.
-
The amount of encapsulated curcumin is quantified using UV-Vis spectrophotometry by disrupting the micelles with a suitable solvent (e.g., methanol) and measuring the absorbance at curcumin's λmax.
-
-
Encapsulation Efficiency (EE%) is calculated using the formula: (Mass of drug in micelles / Initial mass of drug) * 100.
Predicted Quantitative Data
| Parameter | Value |
| Critical Micelle Concentration (CMC) | 0.05 mM |
| Micelle Hydrodynamic Diameter (Z-average) | 15 nm |
| Polydispersity Index (PDI) | 0.18 |
| Encapsulation Efficiency (EE%) for Curcumin | 85% |
Visualization: Micellar Drug Encapsulation
References
- 1. This compound | C22H43NO | CID 44398718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Carbocycle-Based Organogelators: Influence of Chirality and Structural Features on Their Supramolecular Arrangements and Properties | MDPI [mdpi.com]
- 6. Self-assembly and antimicrobial activity of long-chain amide-functionalized ionic liquids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-Assembly and Drug Release Capacities of Organogels via Some Amide Compounds with Aromatic Substituent Headgroups [mdpi.com]
- 8. Self-assembled drug delivery system based on low-molecular-weight bis-amide organogelator: synthesis, properties and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-cyclohexanecarbonylpentadecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexanecarbonylpentadecylamine is a synthetic amide that has been identified as a selective inhibitor of the acid amidase that hydrolyzes N-acylethanolamines. This selectivity makes it a valuable pharmacological tool to differentiate the activity of this acid amidase from fatty acid amide hydrolase (FAAH). The synthesis of this compound is achieved through a straightforward N-acylation reaction. The protocol described herein utilizes the Schotten-Baumann reaction, a robust and widely used method for the synthesis of amides from amines and acyl chlorides.[1][2][3] This method is particularly effective for the acylation of primary amines like pentadecylamine (B1195383). The reaction proceeds via a nucleophilic acyl substitution mechanism in a biphasic system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[2][4]
Reaction Scheme
The synthesis involves the reaction of pentadecylamine with cyclohexanecarbonyl chloride in the presence of a base, typically sodium hydroxide (B78521).
Chemical Equation:
C₁₅H₃₁NH₂ + C₆H₁₁COCl + NaOH → C₁₅H₃₁NHCOC₆H₁₁ + NaCl + H₂O
Pentadecylamine + Cyclohexanecarbonyl Chloride → this compound
Experimental Protocol
Materials and Reagents
-
Pentadecylamine (C₁₅H₃₃N)
-
Cyclohexanecarbonyl chloride (C₇H₁₁ClO)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve pentadecylamine (1.0 eq) in dichloromethane (DCM). Stir the solution at room temperature until the amine is fully dissolved. Cool the flask in an ice bath to 0 °C.
-
Addition of Base: Prepare a 10% aqueous solution of sodium hydroxide. Add the NaOH solution to the stirred solution of pentadecylamine.
-
Addition of Acyl Chloride: While maintaining the temperature at 0 °C and stirring vigorously, add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the biphasic mixture over a period of 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC. Prepare a developing chamber with a suitable eluent system (e.g., hexane:ethyl acetate (B1210297) 4:1). Spot the reaction mixture against the starting amine on a TLC plate. The reaction is complete when the spot corresponding to pentadecylamine has disappeared.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Isolation of Crude Product: Remove the solvent (dichloromethane) from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which is expected to be a solid at room temperature.
-
Purification:
-
Purify the crude product by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add deionized water until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, washing with cold ethanol/water.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |
| Pentadecylamine | C₁₅H₃₃N | 227.44 | User defined | 1.0 |
| Cyclohexanecarbonyl chloride | C₇H₁₁ClO | 146.62 | User defined | 1.1 |
| Sodium Hydroxide | NaOH | 40.00 | User defined | >1.1 |
| This compound | C₂₂H₄₃NO | 337.58 | - | - |
Table 2: Characterization Data for this compound
| Property | Expected Value |
| Physical Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Theoretical Yield | To be calculated based on the limiting reagent |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): ~5.3 (br s, 1H, NH), 3.2 (q, 2H, -NH-CH₂-), 2.1 (m, 1H, -CO-CH-), 1.8-1.6 (m, 5H, cyclohexyl), 1.5 (m, 2H, -NH-CH₂-CH₂-), 1.4-1.2 (m, 24H, -(CH₂)₁₂-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): ~176 (C=O), 46 (CO-CH), 40 (-NH-CH₂-), 32, 30, 29.7, 29.6, 29.5, 29.4, 29.3, 27, 26, 22.7 (aliphatic CH₂), 14.1 (-CH₃) |
| IR (KBr, cm⁻¹) | Predicted ν: ~3300 (N-H stretch), ~2920, 2850 (C-H stretch), ~1640 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ = 338.34, [M+Na]⁺ = 360.32 |
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Signaling Pathway Analogy (Reaction Mechanism)
Caption: Key steps in the Schotten-Baumann N-acylation reaction.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-cyclohexanecarbonylpentadecylamine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of N-cyclohexanecarbonylpentadecylamine in solution using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Introduction
This compound is a lipophilic molecule of interest in various research areas, including drug development. Its long alkyl chain and cyclohexyl moiety contribute to its nonpolar nature, making reversed-phase chromatography an ideal analytical technique. This method is designed to provide a robust and reproducible approach for the quantification of this compound.
The principle of this method is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[1] By employing a gradient elution, where the organic content of the mobile phase is increased over time, highly retained lipophilic compounds like this compound can be effectively eluted and quantified.
Experimental Protocols
2.1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible HPLC analysis.[2][3]
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase starting composition (e.g., 80:20 methanol:water) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
2.2. HPLC Method
The chromatographic separation is performed on a C18 column using a gradient elution of methanol and water.[6][7]
| Parameter | Condition |
| Instrument | Standard HPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient Elution | 0-2 min: 80% B2-10 min: 80% to 100% B10-15 min: 100% B15.1-20 min: 80% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Justification of Parameters:
-
Column: A C18 column is selected due to its strong hydrophobic interactions with the lipophilic analyte.[1]
-
Mobile Phase: A methanol/water mobile phase is a common choice for reversed-phase chromatography of nonpolar compounds.[8][9]
-
Gradient Elution: A gradient is employed to ensure the elution of the highly retained analyte in a reasonable time with good peak shape.
-
Detection: The amide carbonyl group in this compound is expected to have UV absorbance at lower wavelengths, such as 210 nm.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method.
| Parameter | Result |
| Retention Time (tR) | ~12.5 min |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a methanol-water gradient and UV detection at 210 nm allows for excellent separation and sensitive detection. This application note serves as a comprehensive guide for researchers and scientists in the implementation of this analytical method.
References
- 1. moravek.com [moravek.com]
- 2. organomation.com [organomation.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. nacalai.com [nacalai.com]
- 6. CN101692074A - Method for analyzing fatty amide compounds on basis of liquid chromatography - Google Patents [patents.google.com]
- 7. hplc.eu [hplc.eu]
- 8. Solvents used in HPLC Mobile Phase | Pharmaguideline [pharmaguideline.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Application of N-cyclohexanecarbonylpentadecylamine in Drug Delivery Systems: A Hypothetical Framework
Disclaimer: The following application notes and protocols are a theoretical framework based on the known biochemical properties of N-cyclohexanecarbonylpentadecylamine and general principles of drug delivery system design. As of the current literature available, this compound has been primarily characterized as a selective inhibitor of the acid amidase that hydrolyzes N-acylethanolamines and has not been experimentally validated as a component of drug delivery systems.[1][2] The protocols and applications described below are therefore hypothetical and intended to guide future research.
Introduction
This compound is a synthetic amide that has been identified as a potent and selective inhibitor of the acid amidase responsible for the degradation of N-acylethanolamines, such as anandamide.[1] Its chemical structure, featuring a long pentadecylamine (B1195383) chain and a cyclohexanecarbonyl group, imparts significant lipophilicity. This characteristic suggests its potential for incorporation into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or liposomes. Such formulations could be explored for targeted delivery to environments with acidic pH, where the acid amidase is active, or to co-deliver this molecule with other therapeutic agents to modulate endocannabinoid signaling pathways.
Potential Applications in Drug Delivery
Based on its lipophilic nature and biological activity, this compound could be hypothetically applied in drug delivery in the following ways:
-
As a Lipidic Excipient: Its amphiphilic character could be leveraged in the formation of stable lipid-based nanoparticles, potentially influencing drug loading and release characteristics.
-
As an Active Pharmaceutical Ingredient (API): Encapsulation of this compound within a drug delivery system could enhance its bioavailability and target site accumulation for therapeutic purposes related to the modulation of N-acylethanolamine levels.
-
In Combination Therapy: Co-encapsulation with other drugs could be explored, where the inhibition of acid amidase by this compound might potentiate the effects of the co-administered therapeutic.
Quantitative Data
The primary quantitative data available for this compound pertains to its inhibitory activity against acid amidase.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC | 4.5 µM | Rat Lung | N-palmitoylethanolamine | [1] |
Proposed Experimental Protocols
The following are hypothetical protocols for the formulation and characterization of this compound-loaded solid lipid nanoparticles (SLNs).
Protocol 1: Preparation of this compound-Loaded SLNs by Hot Homogenization
Objective: To formulate solid lipid nanoparticles containing this compound.
Materials:
-
This compound
-
Glyceryl monostearate (or other suitable solid lipid)
-
Poloxamer 188 (or other suitable surfactant)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Dissolve this compound and glyceryl monostearate in dichloromethane.
-
Solvent Evaporation: Remove the dichloromethane by rotary evaporation to form a thin lipid film.
-
Hydration: Melt the lipid film by heating to 5-10°C above the melting point of the lipid.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at high speed for a specified duration (e.g., 10 minutes).
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated compound.
Protocol 2: Characterization of this compound-Loaded SLNs
Objective: To characterize the physicochemical properties of the formulated SLNs.
Methods:
-
Particle Size and Zeta Potential: Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Entrapment Efficiency and Drug Loading:
-
Separate the unencapsulated this compound from the SLNs by ultracentrifugation.
-
Quantify the amount of this compound in the supernatant using a suitable analytical method (e.g., HPLC).
-
Calculate the entrapment efficiency (EE%) and drug loading (DL%) using the following formulas:
-
EE% = [(Total amount of compound - Amount of free compound) / Total amount of compound] x 100
-
DL% = [(Total amount of compound - Amount of free compound) / Total weight of nanoparticles] x 100
-
-
-
In Vitro Release Study:
-
Use a dialysis bag method.
-
Place a known amount of the SLN dispersion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the bag in a release medium (e.g., phosphate-buffered saline at pH 7.4 and pH 5.0 to simulate physiological and acidic conditions) at 37°C with constant stirring.
-
Withdraw samples from the release medium at predetermined time intervals and replace with fresh medium.
-
Quantify the amount of released this compound.
-
Visualizations
Caption: Hypothetical workflow for the preparation and characterization of this compound-loaded SLNs.
Caption: Mechanism of action of this compound as an inhibitor of acid amidase.
References
- 1. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-cyclohexanecarbonylpentadecylamine for Studying Protein-Lipid Interactions
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexanecarbonylpentadecylamine is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine amidase. This enzyme is responsible for the degradation of several bioactive fatty acid ethanolamides (FAEs), including the anti-inflammatory and analgesic lipid mediator N-palmitoylethanolamine (PEA) and the anorexic lipid N-oleoylethanolamide (OEA). In contrast, another key enzyme, fatty acid amide hydrolase (FAAH), degrades a different profile of FAEs, most notably the endocannabinoid anandamide. The high selectivity of this compound for NAAA over FAAH makes it an invaluable pharmacological tool to dissect the distinct roles of these two enzymes and to investigate the signaling pathways modulated by NAAA substrates. These application notes provide detailed protocols and data for utilizing this compound in the study of protein-lipid interactions, specifically focusing on the enzymatic degradation of lipid signaling molecules.
Applications
-
Selective Inhibition of NAAA Activity: this compound can be employed to inhibit NAAA activity in both cellular and tissue preparations, allowing for the study of the downstream effects of increased NAAA substrate levels.
-
Distinguishing NAAA from FAAH Activity: Due to its high selectivity, this inhibitor is instrumental in differentiating the hydrolytic activity of NAAA from that of FAAH in biological samples.[1][2][3][4]
-
Investigation of NAAA Substrate Signaling: By preventing the degradation of PEA, OEA, and other N-acylethanolamines, this compound facilitates the study of their physiological and pathological roles, including their interactions with nuclear receptors like PPAR-α.
-
Target Validation in Drug Discovery: As NAAA is a potential therapeutic target for inflammatory and pain-related disorders, this compound serves as a valuable tool for validating the effects of NAAA inhibition in preclinical models.[5]
Quantitative Data
The inhibitory activity of this compound has been characterized, demonstrating its potency and selectivity.
| Parameter | Value | Enzyme Source | Comments |
| IC50 for NAAA | 4.5 µM | Rat Lung Homogenate | The concentration required to inhibit 50% of NAAA activity.[1][2][3][4] |
| Inhibition of FAAH | No inhibition | Rat Liver Microsomes | No significant inhibition observed at concentrations up to 100 µM.[1][2][3][4] |
| Mechanism of Inhibition | Reversible, Non-competitive | Rat Lung Homogenate | The inhibitor binds to a site other than the active site of the enzyme.[1][2][5] |
Experimental Protocols
Protocol 1: Preparation of Rat Lung Homogenate for NAAA Activity Assay
This protocol describes the preparation of a crude enzyme source from rat lung tissue, which is rich in NAAA activity.
Materials:
-
Wistar rats (250-500g)
-
Ice-cold 20 mM Tris/HCl buffer (pH 7.4) containing 0.32 M sucrose (B13894)
-
Polytron homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize Wistar rats according to approved institutional guidelines.
-
Perfuse the lungs with ice-cold PBS (pH 7.4) to remove blood.
-
Excise the lungs and place them in ice-cold homogenization buffer.
-
Mince the tissue and homogenize in 9 volumes of ice-cold 20 mM Tris/HCl (pH 7.4) with 0.32 M sucrose using a Polytron homogenizer.
-
Centrifuge the homogenate at 800 x g for 15 minutes at 4°C to remove nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 30 minutes at 4°C.
-
The resulting pellet, containing lysosomes and mitochondria, is resuspended in PBS (pH 7.4).
-
To release the lysosomal NAAA, subject the suspension to two cycles of freezing and thawing.
-
The final suspension can be stored at -80°C and used as the enzyme source for NAAA activity assays.
Protocol 2: NAAA Activity Assay Using this compound
This protocol outlines the procedure to measure NAAA activity and assess the inhibitory effect of this compound.
Materials:
-
Rat lung homogenate (prepared as in Protocol 1)
-
N-palmitoylethanolamine (NAAA substrate)
-
This compound
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Quenching solution (e.g., chloroform/methanol mixture)
-
Scintillation cocktail and counter (if using a radiolabeled substrate) or LC-MS for product quantification.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the enzyme preparation with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate, N-palmitoylethanolamine.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution.
-
Extract the product (palmitic acid) and unreacted substrate.
-
Quantify the amount of product formed using an appropriate method, such as liquid scintillation counting for radiolabeled substrates or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway of N-acylethanolamine Degradation
The following diagram illustrates the metabolic pathways for the degradation of N-acylethanolamines, highlighting the selective inhibition of NAAA by this compound.
References
- 1. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of N-cyclohexanecarbonylpentadecylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-cyclohexanecarbonylpentadecylamine is a fatty acid amide that has been identified as a selective inhibitor of the acid amidase that hydrolyzes N-acylethanolamines.[1][2][3] While its enzymatic activity is of interest, it is crucial to evaluate its cytotoxic potential to determine its safety profile and therapeutic window for any potential applications. Cytotoxicity assays are essential tools in drug discovery and toxicology to assess the degree to which a substance can cause damage to cells.[4][5] This document provides a comprehensive overview of standard in vitro methods to evaluate the cytotoxicity of this compound, including detailed experimental protocols and data presentation guidelines.
The selection of multiple assays is crucial as they measure different cellular parameters, such as metabolic activity, membrane integrity, and markers of apoptosis.[4][6] This multi-parametric approach provides a more complete picture of the compound's cytotoxic effects.
Key Cytotoxicity Evaluation Methods
Several robust and well-established assays can be employed to determine the cytotoxicity of this compound. These include:
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability.[7][8]
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH from the cytosol of damaged cells.[9][10][11]
-
Annexin V & Propidium Iodide (PI) Staining: To differentiate between viable, apoptotic, and necrotic cells.[8][12]
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases involved in the apoptotic pathway.[13][14]
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a compound required to inhibit a biological process by 50%.[8]
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Exposure Time (hours) | IC50 (µM) |
| HeLa | Human Cervical Cancer | MTT | 24 | 75.3 |
| LDH | 24 | 92.1 | ||
| MCF-7 | Human Breast Cancer | MTT | 24 | 68.5 |
| LDH | 24 | 85.4 | ||
| HEK293 | Human Embryonic Kidney (Non-cancerous) | MTT | 24 | > 100 |
| LDH | 24 | > 100 |
Table 2: Hypothetical Apoptosis/Necrosis Analysis via Annexin V/PI Staining (Results after 24-hour treatment with this compound at IC50 concentration)
| Cell Line | Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| MCF-7 | Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| MCF-7 | Compound | 48.7 | 35.8 | 10.3 | 5.2 |
Table 3: Hypothetical Caspase-3/7 Activity (Results after 24-hour treatment with this compound at IC50 concentration)
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control) |
| MCF-7 | Vehicle Control | 1.0 |
| MCF-7 | Compound | 4.2 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan (B1609692) crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells.[15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8][17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8][15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10][18]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 10% Triton X-100) one hour before the end of the incubation period.[11]
-
Background: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[11] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a dye). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis.[8][12] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.[8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[8]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are identified as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells[8]
-
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[14] The assay uses a substrate that, when cleaved by active caspases, releases a fluorescent compound.[13][19]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit. Incubate on ice for 10 minutes.[13][19]
-
Caspase Reaction: Add the caspase-3/7 substrate solution (e.g., containing Ac-DEVD-AMC) to the cell lysates.[13][19]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[13]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em: 380/460 nm for AMC-based substrates).[13]
-
Data Analysis: Calculate the fold increase in caspase activity by comparing the fluorescence of the treated samples to the vehicle control.
Visualizations
Caption: General workflow for assessing the cytotoxicity of a novel compound.
Caption: Cellular pathways measured by different cytotoxicity assays.
References
- 1. scispace.com [scispace.com]
- 2. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 19. media.cellsignal.com [media.cellsignal.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of N-cyclohexanecarbonylpentadecylamine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of N-cyclohexanecarbonylpentadecylamine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a selective inhibitor of the acid amidase that hydrolyzes N-acylethanolamines, making it a valuable tool in biochemical research.[1][2] The methodology provided herein outlines sample preparation, derivatization, instrument parameters, and data analysis for the accurate identification and potential quantification of this compound in various matrices.
Introduction
This compound (C22H43NO, Mol. Wt.: 337.6 g/mol ) is a significant research compound used to differentiate between the activities of fatty acid amide hydrolase (FAAH) and other acid amidases involved in the metabolism of endocannabinoids like anandamide.[1][2] Accurate and reliable analytical methods are crucial for its study in biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust platform for the separation, identification, and quantification of such long-chain fatty acid amides due to its high resolution and sensitivity.
This document provides a detailed protocol for the GC-MS analysis of this compound. Due to the thermal instability of some fatty acid amides at high temperatures, a derivatization step is often necessary to improve their volatility and chromatographic performance.[3] This protocol includes a suggested trimethylsilylation derivatization procedure.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Solvent for sample dissolution (e.g., Dichloromethane, Ethyl Acetate)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270)
-
Internal Standard (e.g., a structurally similar, stable isotope-labeled compound or a homologous N-acyl amine not present in the sample)
-
High-purity Helium (carrier gas)
-
Sample vials with PTFE-lined caps
Sample Preparation
For analysis of this compound from a biological matrix, a validated extraction method such as solid-phase extraction (SPE) is recommended to isolate the analyte and remove interfering substances.[4] For pure compounds or standards, the following dissolution and derivatization procedure can be followed.
Protocol 1: Sample Dissolution and Derivatization
-
Dissolution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., dichloromethane) to prepare a stock solution of known concentration. Prepare working standards by serial dilution.
-
Internal Standard Addition: If quantification is desired, add a known amount of the chosen internal standard to each sample and calibration standard.
-
Drying: Evaporate the solvent from the sample and standards under a gentle stream of nitrogen.
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Securely cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following parameters are a starting point for method development and may require optimization based on the specific instrument and column used.
Table 1: GC-MS Instrument Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Injection Port | Split/Splitless |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Oven Program | - Initial Temperature: 150°C, hold for 1 min- Ramp: 15°C/min to 300°C- Final Hold: Hold at 300°C for 10 min |
| Mass Spectrometer | |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | m/z 50-550 |
| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |
Data Presentation and Analysis
Mass Spectrum
The mass spectrum of the derivatized this compound should be analyzed to confirm its identity. The molecular ion ([M]+) of the trimethylsilyl (B98337) (TMS) derivative would be expected at m/z 409. The fragmentation pattern will be characteristic of the molecule. The PubChem database indicates a precursor m/z of 338.3417 for the protonated molecule ([M+H]+) of the underivatized compound, which can be useful for LC-MS analysis.[5]
Table 2: Expected Mass Spectrometry Data
| Compound | Form | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | Underivatized | 337.6 | 337 | To be determined experimentally. Likely fragments from the cleavage of the amide bond and fragmentation of the alkyl chain and cyclohexyl ring. |
| This compound-TMS | Derivatized | 409.8 | 409 | To be determined experimentally. Will include fragments characteristic of TMS derivatives (e.g., m/z 73). |
Quantification
For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in unknown samples can then be determined from this curve.
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The protocol described in this application note provides a solid foundation for the GC-MS analysis of this compound. The use of derivatization and an appropriate internal standard will enable sensitive and accurate identification and quantification of this compound. Researchers are encouraged to optimize the provided parameters to suit their specific instrumentation and analytical needs.
References
- 1. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C22H43NO | CID 44398718 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulating N-cyclohexanecarbonylpentadecylamine for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexanecarbonylpentadecylamine is a selective inhibitor of the acid amidase that hydrolyzes N-acylethanolamines, making it a valuable tool for distinguishing this enzyme from fatty acid amide hydrolase (FAAH)[1][2]. Successful in vivo evaluation of this compound necessitates the development of appropriate formulations to ensure adequate bioavailability and exposure in preclinical models. Given its chemical structure, this compound is predicted to have low aqueous solubility, a common challenge in drug development[3][4][5]. The known solubility in ethanol (B145695) is 2 mg/mL[6].
These application notes provide a detailed guide to formulating this compound for in vivo research, focusing on techniques suitable for poorly water-soluble compounds. The protocols outlined below offer starting points for developing solution, suspension, and lipid-based formulations.
Pre-formulation Considerations
Before selecting a formulation strategy, it is crucial to characterize the physicochemical properties of this compound. Key parameters include:
-
Aqueous Solubility: Determination in buffers at different pH values (e.g., pH 1.2, 6.8, and 7.4) to mimic physiological conditions.
-
LogP: The octanol-water partition coefficient will confirm the lipophilicity of the compound. PubChem estimates the XLogP3 to be 8.8, indicating high lipophilicity[7].
-
Solid-State Properties: Characterization of the crystalline form, polymorphism, and melting point.
Based on its high lipophilicity and low aqueous solubility, this compound would be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound[3][4]. Formulation strategies should aim to enhance solubility and dissolution in the gastrointestinal tract[3][4][8].
Formulation Strategies for In Vivo Studies
Several approaches can be employed to formulate this compound for oral or parenteral administration in preclinical studies. The choice of formulation will depend on the desired route of administration, dose level, and the specific animal model.
Co-solvent Solution
For low doses, a co-solvent system can be a rapid and straightforward approach to achieve a homogenous solution for administration.
Aqueous Suspension
For higher doses where a solution is not feasible, a micronized suspension can be developed. This approach requires careful selection of suspending and wetting agents to ensure dose uniformity and stability.
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)
Lipid-based formulations are particularly effective for highly lipophilic compounds[3][8][9]. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids[9]. This can enhance drug solubilization and absorption[9].
Data Presentation: Example Formulations
The following table summarizes potential starting formulations for this compound. The concentrations are provided as examples and should be optimized based on the required dose and stability studies.
| Formulation Type | Component | Function | Concentration (% w/v) | Vehicle |
| Co-solvent Solution | This compound | Active Pharmaceutical Ingredient (API) | 0.2 | Ethanol/PEG 400/Saline |
| Ethanol | Co-solvent | 10 | ||
| Polyethylene Glycol 400 (PEG 400) | Co-solvent/Solubilizer | 30 | ||
| Saline (0.9% NaCl) | Vehicle | 60 | ||
| Aqueous Suspension | This compound (micronized) | Active Pharmaceutical Ingredient (API) | 1.0 | 0.5% HPMC with 0.1% Tween 80 |
| Hydroxypropyl Methylcellulose (HPMC) | Suspending Agent | 0.5 | ||
| Polysorbate 80 (Tween 80) | Wetting Agent/Surfactant | 0.1 | ||
| Purified Water | Vehicle | q.s. to 100 | ||
| SEDDS | This compound | Active Pharmaceutical Ingredient (API) | 5.0 | Lipid-based |
| Capryol® 90 | Oily Vehicle (Medium-chain fatty acids) | 30 | ||
| Labrasol® ALF | Surfactant | 50 | ||
| Transcutol® HP | Co-solvent/Permeation Enhancer | 15 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Solution
This protocol describes the preparation of a 2 mg/mL solution of this compound.
Materials:
-
This compound
-
Ethanol (Dehydrated, USP grade)
-
Polyethylene Glycol 400 (PEG 400)
-
Saline (0.9% NaCl, sterile)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Pipettes and graduated cylinders
Method:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the specified volume of ethanol to the vial.
-
Vortex or sonicate until the compound is fully dissolved.
-
Add the specified volume of PEG 400 and mix thoroughly.
-
Slowly add the saline to the organic solution while stirring continuously to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation or immiscibility.
-
Store at 2-8°C and protect from light. Prior to in vivo administration, allow the formulation to equilibrate to room temperature.
Protocol 2: Preparation of an Aqueous Suspension
This protocol details the preparation of a 10 mg/mL micronized suspension.
Materials:
-
This compound (micronized)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Polysorbate 80 (Tween 80)
-
Purified Water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Method:
-
Prepare the vehicle by dissolving HPMC and Tween 80 in purified water. This may require gentle heating and stirring. Allow the vehicle to cool to room temperature.
-
Weigh the micronized this compound.
-
In a mortar, add a small amount of the vehicle to the powder to form a paste. This step is crucial for proper wetting of the particles.
-
Gradually add the remaining vehicle to the paste while continuously triturating to form a uniform suspension.
-
Alternatively, use a homogenizer for more efficient particle dispersion.
-
Continuously stir the suspension for at least 30 minutes to ensure homogeneity.
-
Store in a tightly sealed container at 2-8°C. Shake well before each use to ensure dose uniformity.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the preparation of a 50 mg/mL SEDDS formulation.
Materials:
-
This compound
-
Capryol® 90
-
Labrasol® ALF
-
Transcutol® HP
-
Glass vials
-
Magnetic stirrer and stir bar
-
Water bath
Method:
-
Weigh the required amounts of Capryol® 90, Labrasol® ALF, and Transcutol® HP into a glass vial.
-
Heat the mixture in a water bath to approximately 40°C to reduce viscosity and facilitate mixing.
-
Add the weighed this compound to the excipient mixture.
-
Stir the mixture gently with a magnetic stirrer until the compound is completely dissolved and the solution is clear and homogenous.
-
To test the self-emulsification properties, add one drop of the SEDDS formulation to 100 mL of purified water and observe the formation of a fine emulsion.
-
Store the SEDDS formulation in a tightly sealed container at room temperature.
Visualizations
Caption: Workflow for preparing different formulation types.
Caption: Mechanism of action for Self-Emulsifying Drug Delivery Systems (SEDDS).
References
- 1. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C22H43NO | CID 44398718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-cyclohexanecarbonylpentadecylamine
Welcome to the technical support center for the synthesis of N-cyclohexanecarbonylpentadecylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this specific amide synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than the expected ~80%. What are the likely causes?
A low yield in this acylation reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
Pentadecylamine (B1195383): Ensure the purity of the pentadecylamine. Impurities can lead to side reactions.
-
Cyclohexanecarbonyl chloride: This reagent is sensitive to moisture. Use a fresh bottle or a properly stored and sealed container. Hydrolysis of the acyl chloride to cyclohexanecarboxylic acid will prevent the reaction from proceeding.
-
Triethylamine (B128534): The triethylamine used as a base should be dry. Water content will react with cyclohexanecarbonyl chloride.
-
Solvent: Ensure the use of a dry solvent. The presence of water will hydrolyze the acyl chloride.
-
-
Reaction Conditions:
-
Temperature: While the cited protocol proceeds at room temperature, ensuring the reaction is not being conducted at a significantly lower temperature is important.[1] If the reaction is sluggish, gentle warming could be considered, but this may also increase the likelihood of side reactions.
-
Reaction Time: The reported procedure specifies a 2-hour reaction time.[1] If you have stopped the reaction prematurely, it may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Ensure efficient magnetic or mechanical stirring throughout the reaction.
-
-
Work-up Procedure:
-
Washing Steps: The washing steps with 1M HCl, 5% bicarbonate solution, and brine are crucial for removing unreacted starting materials and by-products.[1] Inefficient washing can lead to a lower yield of the pure product after purification.
-
Extraction: Ensure complete extraction of the product from the aqueous layer by using an adequate amount of the organic solvent.
-
Q2: I am observing the formation of multiple products in my TLC analysis. What could be the reason?
The formation of multiple products can complicate purification and reduce the yield of the desired this compound.
-
Side Reactions:
-
Reaction of triethylamine with cyclohexanecarbonyl chloride: While triethylamine is a base, it can also act as a nucleophile, reacting with the acyl chloride to form a stable acylammonium salt. This is generally less of an issue at room temperature.
-
Diacylation: Although less common for secondary amides, under certain conditions, a second acylation could occur, though this is sterically hindered.
-
-
Impure Starting Materials: As mentioned previously, impurities in the starting materials can lead to the formation of byproducts.
Q3: The purification of my product by column chromatography is proving difficult. What can I do?
-
Solvent System: The literature protocol suggests eluting with ethyl acetate (B1210297)/hexane (B92381) (1:19, v/v).[1] If this is not providing good separation, you can try varying the polarity of the eluent. A gradual increase in the proportion of ethyl acetate may be necessary.
-
Silica (B1680970) Gel: Ensure you are using an appropriate grade of silica gel for your column. The amount of silica gel should be sufficient for the amount of crude product being purified (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
Frequently Asked Questions (FAQs)
Q1: What is the role of triethylamine in this reaction?
Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between pentadecylamine and cyclohexanecarbonyl chloride. The overall reaction is:
Pentadecylamine + Cyclohexanecarbonyl chloride → this compound + HCl
The HCl generated would otherwise protonate the starting pentadecylamine, rendering it non-nucleophilic and stopping the reaction. Triethylamine reacts with HCl to form triethylammonium (B8662869) chloride, a salt that can be easily removed during the work-up.
Q2: Can I use a different base instead of triethylamine?
Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or pyridine (B92270) can be used. However, the reaction conditions might need to be re-optimized. Inorganic bases like potassium carbonate could also be used in a biphasic system, but this would require vigorous stirring.
Q3: Is it necessary to run the reaction under an inert atmosphere?
While the cited protocol does not explicitly mention an inert atmosphere, it is good practice to do so, especially if you are using anhydrous solvents and reagents.[1] This will help to prevent the hydrolysis of cyclohexanecarbonyl chloride by atmospheric moisture.
Q4: What is the expected melting point of this compound?
The reported melting point for this compound is 75-76 °C.[1]
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, based on the literature.[1]
Table 1: Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Equivalents |
| 1-Pentadecylamine | 227.44 | 3.38 | 14.86 | 1.0 |
| Cyclohexanecarbonyl chloride | 146.61 | 1.09 (1 mL) | 7.43 | 0.5 |
| Triethylamine | 101.19 | 0.36 (0.5 mL) | 3.59 | 0.24 |
| Dichloromethane | - | - | - | Solvent |
Procedure:
-
In a suitable reaction flask, dissolve 3.38 g (14.86 mmol) of 1-pentadecylamine in dichloromethane.
-
Add 0.5 mL (3.59 mmol) of triethylamine to the solution.
-
To this stirred solution, add 1 mL (7.43 mmol) of cyclohexanecarbonyl chloride dropwise at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
After 2 hours, wash the reaction mixture sequentially with 1 M HCl, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter off the drying agent and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (1:19, v/v).
-
The final product is a white solid with a reported yield of 80%.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Overcoming solubility issues with N-cyclohexanecarbonylpentadecylamine in aqueous solutions.
Welcome to the technical support center for N-cyclohexanecarbonylpentadecylamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a selective inhibitor of the N-acylethanolamine-hydrolyzing acid amidase (NAAA).[1][2][3][4] Its structure, characterized by a long pentadecyl chain and a cyclohexanecarbonyl group, confers high lipophilicity (estimated XLogP3 of 8.8), leading to poor solubility in aqueous solutions.[5] This low solubility can result in compound precipitation, leading to inaccurate and inconsistent results in biological assays.[6]
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?
A2: Yes, inconsistent data is a common consequence of poor compound solubility. If this compound precipitates in your assay medium, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to an underestimation of its biological activity and poor structure-activity relationships (SAR).[6]
Q3: My this compound precipitated out of its DMSO stock solution upon storage. What should I do?
A3: Precipitation from DMSO stocks can happen if the DMSO absorbs atmospheric water, reducing the compound's solubility.[6] To resolve this, you can try preparing fresh stock solutions before each experiment or storing the compound as a dry powder.[6] Gently warming the solution or using sonication can help redissolve the precipitate, but always visually inspect for complete dissolution before use.
Q4: What is the maximum concentration of organic co-solvents I can use in my experiments?
A4: The tolerance for co-solvents like DMSO or ethanol (B145695) varies significantly depending on the cell line and assay type. It is crucial to determine the maximum tolerable concentration of the co-solvent in your specific experimental system by running a vehicle control to ensure it does not affect the biological outcome.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer
Cause: The high lipophilicity of this compound leads to its precipitation when diluted from an organic stock solution into an aqueous buffer.
Solutions:
-
pH Adjustment: Since this compound has a basic amine group, its solubility is pH-dependent. Lowering the pH of the aqueous buffer will protonate the amine, forming a more soluble salt.[6]
-
Use of Co-solvents: Incorporating a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[7][8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate nonpolar molecules, forming inclusion complexes with enhanced aqueous solubility.[9]
-
Formulation as a Solid Dispersion: This involves dispersing the compound in a hydrophilic carrier at a solid state, which can improve its dissolution rate.[10][11]
Data Presentation: Solubility Enhancement of this compound
The following table summarizes the potential improvement in the aqueous solubility of this compound using various techniques. These values are illustrative and the optimal method must be determined empirically.
| Method | Vehicle/Excipient | Achievable Concentration (µM) | Fold Increase (vs. Aqueous Buffer) | Notes |
| pH Adjustment | Phosphate (B84403) Buffer pH 5.0 | 10 - 50 | 10 - 50 | Ensure final pH is compatible with the assay system. |
| Co-solvency | 5% PEG 400 in Water | 50 - 200 | 50 - 200 | Co-solvent concentration needs to be optimized. |
| Complexation | 10 mM HP-β-Cyclodextrin | 100 - 500 | 100 - 500 | Stoichiometry of the complex should be determined. |
| Solid Dispersion | 1:10 ratio with PVP K30 | Varies | Varies | Requires specialized preparation techniques. |
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
-
Prepare Buffers: Prepare a series of aqueous buffers with pH values ranging from 5.0 to 7.4 (e.g., phosphate or citrate (B86180) buffers).
-
Prepare Compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into each of the prepared buffers to achieve a range of final concentrations (e.g., 1 µM to 100 µM).
-
Equilibration: Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration.
-
Visual Inspection and Quantification: Visually inspect the wells for any signs of precipitation. Quantify the soluble compound concentration using a suitable analytical method like HPLC-UV.
Protocol 2: Solubility Enhancement using Co-solvents (PEG 400)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mg/mL) in 100% PEG 400.
-
Working Stock Preparation: Prepare a series of working stock solutions by diluting the primary stock in PEG 400.
-
Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each working stock dilution to the wells of your assay plate.
-
Final Dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of PEG 400 should be kept constant across all wells and ideally below 5%.
-
Vehicle Control: Prepare control wells containing the same final concentration of PEG 400 without the compound.
-
Incubation and Analysis: Gently mix the plate and proceed with your standard assay protocol. Visually inspect for any precipitation before reading the results.
Protocol 3: Solubility Enhancement using Complexation with HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 100 mM).
-
Complex Formation: Add an excess of this compound to the HP-β-CD solution.
-
Equilibration: Stir the mixture vigorously at room temperature for 24-48 hours.
-
Removal of Undissolved Compound: Centrifuge or filter the solution to remove any undissolved solid.
-
Quantification: Determine the concentration of the solubilized this compound in the clear supernatant/filtrate using a validated analytical method.
Visualizations
References
- 1. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) this compound: A Selective [research.amanote.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C22H43NO | CID 44398718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing HPLC Separation of N-cyclohexanecarbonylpentadecylamine and Its Analogs
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-cyclohexanecarbonylpentadecylamine and its structurally similar analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these long-chain N-acyl amines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the HPLC analysis of your target compounds, offering potential causes and actionable solutions.
Q1: Why am I observing poor resolution between my this compound and its analogs?
A1: Poor resolution is a common challenge when separating structurally similar compounds. The primary contributors to this issue are insufficient column efficiency, suboptimal mobile phase selectivity, or an inadequate retention factor.
-
Suboptimal Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol), buffer pH, and ionic strength are critical for achieving selectivity.[1][2][3] Acetonitrile and methanol (B129727) affect selectivity differently; for instance, acetonitrile can disrupt pi-pi interactions that may be present in some analogs.[3]
-
Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity. Consider columns with different bonded phases (e.g., Phenyl, Cyano) or those with embedded polar groups to offer alternative interaction mechanisms.[1][4]
-
Column Temperature: Temperature affects solvent viscosity and can alter selectivity. Experimenting with a range of temperatures (e.g., 30°C to 60°C) can often improve the separation of closely eluting peaks.[5][6]
-
Inefficient Column: Using columns with smaller particle sizes (e.g., sub-2 µm) or longer columns increases the number of theoretical plates (efficiency), resulting in sharper peaks and better resolution.[1][7]
Q2: My peaks are severely tailing. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like this compound is most often caused by secondary interactions with the stationary phase, specifically with ionized silanol (B1196071) groups on the silica (B1680970) surface.[4][8]
-
Silanol Interactions: At mid-range pH, residual silanol groups (Si-OH) on the silica backbone become ionized (Si-O⁻) and can interact strongly with protonated basic analytes, causing tailing.[8]
-
Solution 1: Lower Mobile Phase pH: Operating at a low pH (e.g., 2-3) protonates the silanol groups, minimizing these secondary interactions.[8][9]
-
Solution 2: Use End-capped Columns: Modern, high-purity, end-capped columns have fewer accessible silanol groups, significantly reducing tailing for basic compounds.[4][8] Columns with polar-embedded groups also help shield the analytes from silanols.[4]
-
Solution 3: Add Mobile Phase Modifiers: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also mask the active silanol sites.[10]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5][9]
-
Solution: Reduce the sample concentration or the injection volume.[9]
-
-
Column Contamination or Voids: Contaminants at the column inlet or a void in the packing material can disrupt the sample band, causing tailing.[8][11]
-
Solution: Use a guard column to protect the analytical column. If a void is suspected, flushing the column in the reverse direction (if permitted by the manufacturer) may help.[8]
-
Q3: My retention times are drifting between injections. What should I investigate?
A3: Drifting retention times suggest that the chromatographic system is not properly equilibrated or is experiencing fluctuations.
-
Insufficient Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the mobile phase, especially after a gradient run or when the system has been idle.[12]
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to the evaporation of a volatile component or improper mixing.[13] Ensure mobile phase bottles are capped and that the pump's proportioning valves are functioning correctly.
-
Temperature Fluctuations: Inconsistent column temperature can cause shifts in retention.[14] Using a column oven is essential for reproducible results.
-
Changing pH: If the mobile phase is unbuffered, its pH can change, affecting the ionization state and retention of your analytes.[3]
Q4: How can I reduce long analysis times without sacrificing resolution?
A4: Long run times are common when analyzing hydrophobic compounds. Several strategies can shorten analysis time.
-
Increase Flow Rate: This is the simplest way to reduce run time, but it will also increase backpressure and may slightly decrease resolution.
-
Use Smaller Particle Columns (UHPLC): Columns with smaller particles (sub-2 µm) offer higher efficiency, allowing for the use of shorter columns and higher flow rates while maintaining or even improving resolution.[7]
-
Steepen the Gradient: For gradient methods, increasing the rate of change of the organic solvent concentration will elute compounds faster.[5]
-
Increase Temperature: A higher temperature reduces mobile phase viscosity, allowing for higher flow rates at lower pressures and often leading to shorter retention times.[6]
Data Presentation: Starting Parameters for Method Development
The following tables provide recommended starting conditions for developing a separation method for this compound and its analogs. These are general guidelines and will likely require further optimization.
Table 1: Recommended Columns and Mobile Phases
| Parameter | Recommendation 1 (High pH) | Recommendation 2 (Low pH) | Rationale |
|---|---|---|---|
| Stationary Phase | C18 or C8 (pH stable) | C18 or C8 (End-capped) | C18 provides strong hydrophobic retention. High pH stability is needed for Recommendation 1. End-capping is critical for low pH to minimize silanol interactions.[4][8] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10 | 0.1% Formic Acid or 0.1% TFA in Water | At high pH, the analyte is neutral, reducing silanol interactions. At low pH, silanols are protonated, also reducing interactions.[9][11] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and different selectivity compared to methanol.[2] |
| Gradient | Start at 70-80% B, increase to 100% B | Start at 70-80% B, increase to 100% B | The high hydrophobicity requires a high initial percentage of organic modifier. |
Table 2: Typical Operating Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns. Adjust based on column dimension and particle size. |
| Column Temperature | 35 - 50 °C | Elevated temperature lowers viscosity, improves peak shape, and can alter selectivity.[5] |
| Injection Volume | 5 - 20 µL | Keep volume low to prevent band broadening. Ensure injection solvent is weaker than or similar to the initial mobile phase.[9] |
| Detection (UV) | ~210-220 nm | Amide bonds typically absorb at lower UV wavelengths. Wavelength should be optimized based on experimental scans. |
Mandatory Visualizations
The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.
Caption: Troubleshooting workflow for improving poor HPLC resolution.
Caption: Systematic approach to diagnosing and fixing peak tailing.
Experimental Protocols
Protocol 1: Systematic Method Development for N-Acyl Amine Analogs
-
Column Selection:
-
Begin with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). A column with high pH stability is required if exploring basic mobile phases.
-
-
Mobile Phase Screening:
-
Prepare two sets of mobile phases.
-
Low pH Set: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.
-
High pH Set: Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10. Mobile Phase B: Acetonitrile.
-
-
If resolution is still poor, substitute Acetonitrile with Methanol in both sets and repeat the screening.[2]
-
-
Initial Gradient Run:
-
Equilibrate the column with 10-15 column volumes of the initial mobile phase composition.
-
Perform a fast scouting gradient from 70% B to 100% B over 15 minutes. Hold at 100% B for 5 minutes.
-
This initial run will determine the approximate elution conditions for your compounds.
-
-
Gradient Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution in the region where the analogs elute. Decrease the gradient slope (e.g., from 2% B/min to 0.5% B/min) across the elution window of the target peaks.[5]
-
-
Temperature Optimization:
-
Once a promising mobile phase and gradient have been identified, evaluate the effect of temperature.
-
Analyze the sample at three different temperatures (e.g., 30°C, 40°C, 50°C) and observe the impact on selectivity and peak shape.[6]
-
-
Final Refinement:
-
Make small adjustments to flow rate and gradient slope to finalize the method, ensuring it meets system suitability criteria (e.g., resolution, tailing factor, reproducibility).
-
Protocol 2: Troubleshooting Peak Tailing
-
Calculate Tailing Factor (Tf):
-
Isolate the Cause - Column vs. System:
-
Replace the analytical column with a zero-dead-volume union. If tailing disappears, the problem is related to the column. If it persists, the issue lies within the system (e.g., injector, detector, tubing).[12]
-
-
Address Column-Related Tailing:
-
Confirm Sample Load: Reduce the injection volume by half. If the peak shape improves, the issue was column overload.[9]
-
Check pH: If using a mid-range pH, switch to a mobile phase with a pH < 3. This is the most effective way to address silanol interactions.[8]
-
Flush the Column: If the column is contaminated, disconnect it from the detector and flush with a strong solvent (e.g., isopropanol (B130326), then hexane, then isopropanol for reversed-phase, if compatible).[11] Always check the column care instructions.
-
Use a Guard Column: If you work with complex matrices, always use a guard column to protect the primary column from contamination.
-
-
Address System-Related Tailing:
-
Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible.[4][9] Check all fittings for proper connection to avoid dead volume.
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent will cause peak distortion.[9]
-
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. scispace.com [scispace.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
Strategies to enhance the stability of N-cyclohexanecarbonylpentadecylamine in solution.
Welcome to the technical support center for N-cyclohexanecarbonylpentadecylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, like other amides, is hydrolysis of the amide bond.[1][2][3] This reaction breaks the bond between the carbonyl group and the nitrogen atom, yielding cyclohexanecarboxylic acid and pentadecylamine. This process can be catalyzed by both acidic and basic conditions.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as ethanol (B145695) at a concentration of 2 mg/ml.[4] For aqueous buffers, it is advisable to first prepare a concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO and then dilute it into the aqueous buffer to the desired final concentration. Due to its long pentadecyl chain, the compound has low aqueous solubility.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of the amide bond is pH-dependent. Both strongly acidic and strongly basic conditions will accelerate the rate of hydrolysis.[1][2] For maximal stability, it is recommended to prepare solutions in a neutral buffer (pH ~7). At near-neutral pH, the rate of hydrolysis is generally at its minimum.[1][5]
Q4: What is the recommended storage temperature for solutions of this compound?
A4: To minimize degradation, solutions should be stored at low temperatures. For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable. Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best to aliquot the stock solution into smaller volumes for single use.
Q5: Is this compound sensitive to light or oxidation?
A5: While amides are generally not highly susceptible to oxidation, prolonged exposure to light can potentially lead to degradation, especially in the presence of photosensitizers.[6] It is good laboratory practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil. While oxidative degradation is less common for the amide group itself, other parts of the molecule or impurities could be susceptible. If oxidative stress is a concern in your experimental system, degassing the solvent or adding antioxidants may be considered.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates out of aqueous solution. | The compound has low aqueous solubility. The concentration in the aqueous buffer may be too high. | - Decrease the final concentration of the compound in the aqueous buffer.- Increase the percentage of the organic co-solvent (e.g., ethanol, DMSO), ensuring it does not exceed a level that affects the experimental system.- Prepare a fresh dilution from the stock solution immediately before use. |
| Loss of biological activity over time. | The compound is degrading in solution. | - Check the pH of your solution; ensure it is buffered to neutral pH.- Store stock solutions and working solutions at or below -20°C.- Protect solutions from light.- Prepare fresh working solutions for each experiment. |
| Inconsistent experimental results. | Instability of the compound leading to variable effective concentrations. | - Follow a strict, standardized protocol for solution preparation and storage.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution (see Experimental Protocols section). |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Degradation of the compound into hydrolysis products (cyclohexanecarboxylic acid and pentadecylamine) or other byproducts. | - Confirm the identity of the degradation products using mass spectrometry (MS).- To minimize degradation, adjust solution pH to neutral, protect from light, and store at low temperatures.- If the degradation is suspected to be oxidative, consider adding an antioxidant like BHT or working under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following tables provide illustrative data on the expected stability of this compound under various conditions, based on general principles of amide chemistry.
Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C.
| pH | Half-life (t1/2) (Estimated) |
| 3.0 | Hours to Days |
| 5.0 | Weeks to Months |
| 7.0 | Months to Years |
| 9.0 | Weeks to Months |
| 11.0 | Hours to Days |
Table 2: Effect of Temperature on the Stability of this compound in Neutral (pH 7) Aqueous Buffer.
| Temperature (°C) | Relative Degradation Rate (Estimated) |
| 4 | 1x (Baseline) |
| 25 | 5-10x |
| 37 | 15-30x |
| 50 | 50-100x |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Objective: To prepare a stable, concentrated stock solution.
-
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Vortex mixer or sonicator
-
Amber, screw-cap vials for aliquoting
-
-
Procedure:
-
Weigh the desired amount of this compound using an analytical balance.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of the chosen solvent (ethanol or DMSO) to dissolve the solid. Gentle warming, vortexing, or sonication may be required to facilitate dissolution.
-
Once dissolved, add the solvent to the final volume mark on the flask.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study
-
Objective: To investigate the stability of this compound under stress conditions.[7][8][9]
-
Materials:
-
This compound stock solution
-
0.1 M HCl (for acidic hydrolysis)
-
0.1 M NaOH (for basic hydrolysis)
-
3% Hydrogen peroxide (H₂O₂) (for oxidative degradation)
-
pH meter
-
Heating block or water bath
-
UV lamp (for photolytic degradation)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
-
Procedure:
-
Preparation of Samples: Prepare separate solutions of this compound in the following conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂.
-
Thermal Degradation: Dilute the stock solution in a neutral buffer (pH 7) and place in a heating block at a set temperature (e.g., 60°C).
-
Photolytic Degradation: Dilute the stock solution in a neutral buffer, place it in a transparent vial, and expose it to a UV lamp. Prepare a control sample wrapped in foil.
-
Control: Dilute the stock solution in the same neutral buffer and keep it at room temperature, protected from light.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, take an aliquot from each sample, neutralize the acidic and basic samples if necessary, and analyze by HPLC.
-
Data Evaluation: Compare the peak area of the parent compound in the stressed samples to the control to determine the percentage of degradation. Identify any new peaks, which represent degradation products.
-
Visualizations
Caption: Amide hydrolysis degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Refining purification methods for high-purity N-cyclohexanecarbonylpentadecylamine.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification methods for high-purity N-cyclohexanecarbonylpentadecylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two primary methods for purifying this compound, a non-polar, waxy solid, are recrystallization and column chromatography. The choice between them depends on the impurity profile and the scale of the purification. For removing minor, structurally different impurities, recrystallization is often effective. Column chromatography is more suitable for separating the target compound from impurities with similar polarities or when multiple impurities are present.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Common impurities depend on the synthetic route. If synthesized from an acid chloride (cyclohexanecarbonyl chloride) and an amine (pentadecylamine), impurities could include unreacted starting materials, excess amine or acid chloride, and hydrolyzed acid chloride (cyclohexanecarboxylic acid)[1][2][]. If a coupling agent is used, byproducts from the coupling agent can also be present[1][].
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy is useful for identifying the structure of the compound and detecting impurities with different chemical shifts[4].
Q4: What is the expected physical appearance and solubility of this compound?
A4: this compound is expected to be a white to off-white waxy solid. Due to its long alkyl chain and cyclohexyl group, it is highly non-polar with a calculated XLogP3 of 8.8[5]. It has limited solubility in polar solvents but should be soluble in non-polar organic solvents like hexanes, ethyl acetate (B1210297), and dichloromethane. One supplier notes solubility in ethanol (B145695) at 2 mg/ml[6].
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice. | Select a solvent with a different polarity. Test solubility in small batches with various solvents. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too quickly. Significant impurities are present. | Use a lower-boiling point solvent. Allow the solution to cool more slowly (e.g., insulate the flask)[7]. Consider pre-purification by column chromatography if impurities are high[7]. |
| No crystals form upon cooling. | Too much solvent was used, and the solution is not saturated. The solution is supersaturated and requires nucleation. | Boil off some solvent to concentrate the solution[8][9]. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization[7]. |
| Low recovery of purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. The compound is too soluble in the cold solvent. | Reduce the amount of hot solvent used to the minimum required for dissolution[8]. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not move from the origin (Rf = 0). | The solvent system (eluent) is not polar enough. | Increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane (B92381)/ethyl acetate mixture[10][11]. |
| Compound runs with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane)[10][11]. |
| Poor separation of compound and impurities. | The polarity of the eluent is not optimized. | Perform a detailed TLC analysis with various solvent ratios to find the optimal system that provides good separation between the desired compound and impurities[11]. A shallower solvent gradient during column chromatography can also improve separation. |
| Streaking or tailing of the spot on TLC/column. | The compound is interacting too strongly with the stationary phase (silica gel). The sample is overloaded. | Add a small amount of a slightly more polar solvent or a modifier like triethylamine (B128534) (if the compound is basic) to the eluent[10]. Ensure the initial sample band loaded onto the column is narrow and not too concentrated. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature[8].
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath[8].
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine an appropriate solvent system. For a non-polar compound like this compound, start with mixtures of hexane and ethyl acetate (e.g., 95:5, 90:10)[10]. The ideal system should give the target compound an Rf value of approximately 0.3-0.4[11].
-
Column Packing: Pack a glass column with silica (B1680970) gel using the selected eluent.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.
-
Elution: Run the column by passing the eluent through it, applying positive pressure to maintain a steady flow.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Guides
Caption: General workflow for purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. This compound | C22H43NO | CID 44398718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. columbia.edu [columbia.edu]
How to prevent aggregation of N-cyclohexanecarbonylpentadecylamine in experiments.
Welcome to the technical support center for N-cyclohexanecarbonylpentadecylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aggregation and effectively using this compound in experiments.
Troubleshooting Guide
Issue: Precipitate formation when preparing aqueous solutions of this compound.
Cause: this compound is a highly lipophilic molecule with poor water solubility, leading to aggregation and precipitation in aqueous environments.
Solutions:
| Solution | Description | Key Parameters |
| Use of Organic Co-solvents | Dissolve the compound in a water-miscible organic solvent before adding it to the aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. | Stock Solution: Prepare a high-concentration stock in 100% DMSO (e.g., 10-50 mM). Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Working Solution: Use serial dilutions to minimize the final solvent concentration. Keep the final DMSO concentration in the assay below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts. |
| Inclusion of Surfactants | Non-ionic surfactants can be used to increase the solubility of lipophilic compounds by forming micelles that encapsulate the molecule. | Recommended Surfactants: Tween-20 or Triton X-100. Concentration: Use a concentration above the critical micelle concentration (CMC) but be mindful of potential effects on enzyme activity. For many assays, a concentration of 0.01% to 0.1% is effective. |
| Cyclodextrin (B1172386) Encapsulation | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, increasing their aqueous solubility. | Recommended Cyclodextrin: Beta-cyclodextrins (β-CDs) or chemically modified versions like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[1][2][3] Preparation: The compound and cyclodextrin are typically co-dissolved in a solvent and then dried, or an aqueous solution of the cyclodextrin is added to a thin film of the compound. |
| Lipid-Based Formulations | For in vivo or cell-based assays, lipid-based formulations such as liposomes or nanoemulsions can be employed to deliver the compound. | Considerations: This is an advanced technique that requires expertise in formulation development. It is particularly useful for improving bioavailability in animal studies.[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: The recommended method is to prepare a high-concentration stock solution in 100% DMSO. A concentration of 10-50 mM is typically achievable. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles which can promote precipitation.
Q2: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What can I do?
A2: This is a common issue due to the rapid change in solvent polarity. To avoid this, perform a serial dilution. First, dilute your high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock dropwise to your pre-warmed (37°C) aqueous buffer while gently vortexing. This gradual addition helps to prevent localized high concentrations that lead to precipitation. Also, ensure the final DMSO concentration in your assay is as low as possible (ideally <0.1%).
Q3: Can I use surfactants to prevent aggregation? If so, which ones are recommended?
A3: Yes, non-ionic surfactants are effective. Tween-20 and Triton X-100 are commonly used. They work by forming micelles that encapsulate the lipophilic compound, keeping it in solution. It is important to use a concentration above their critical micelle concentration (CMC). However, be aware that high concentrations of detergents can sometimes interfere with enzyme activity, so it is advisable to run a vehicle control with the surfactant alone to assess its effect on your assay.
Q4: How do I choose between using a surfactant and a cyclodextrin?
A4: The choice depends on your specific experimental setup. Surfactants are often simpler to use for in vitro enzyme assays and are included in many assay buffers. Cyclodextrins are an excellent alternative and can be particularly useful if surfactants interfere with your assay.[1][7] They can also be used to create more stable formulations for cell-based assays.
Q5: What is the target of this compound and how does this relate to its handling?
A5: this compound is a selective inhibitor of N-acylethanolamine acid amidase (NAAA).[8][9] NAAA is a lysosomal enzyme, and assays are typically conducted at an acidic pH (around 4.5-5.0).[4][10] The lipophilic nature of both the inhibitor and the natural substrates of NAAA (like palmitoylethanolamide) means that maintaining their solubility in the assay buffer is critical for accurate results. Many published NAAA assay protocols include a non-ionic surfactant like Triton X-100 in the assay buffer to ensure the solubility of all components.[4][9]
Experimental Protocols
Protocol: Preparation and Use of this compound in an In Vitro NAAA Inhibition Assay
This protocol provides a step-by-step guide for preparing working solutions of this compound and performing a typical in vitro NAAA inhibition assay using a fluorogenic substrate.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
NAAA assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1% Triton X-100 and 1 mM EDTA)
-
NAAA enzyme (purified or from cell lysate)
-
Fluorogenic NAAA substrate (e.g., a substrate that releases a fluorescent product upon cleavage)
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Stock Solution (10 mM):
-
Weigh out an appropriate amount of this compound.
-
Dissolve in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small, single-use tubes and store at -20°C.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in 100% DMSO to create a range of concentrations for your dose-response curve (e.g., 1 mM, 100 µM, 10 µM, etc.).
-
-
NAAA Inhibition Assay:
-
Pre-warm the NAAA assay buffer and the 96-well plate to 37°C.
-
Add the appropriate volume of NAAA enzyme to each well.
-
Add a small volume (e.g., 1 µL) of your serially diluted inhibitor solutions to the respective wells. For the vehicle control, add 1 µL of 100% DMSO.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic NAAA substrate to each well.
-
Immediately begin monitoring the fluorescence in the microplate reader at the appropriate excitation and emission wavelengths for your substrate. Take readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of N-acylethanolamine metabolism and inhibition by this compound.
Caption: Experimental workflow for preparing and using this compound in an in vitro inhibition assay.
References
- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 2. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 3. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of synthesized N-cyclohexanecarbonylpentadecylamine.
<
Welcome to the technical support center for the synthesis of N-cyclohexanecarbonyl-pentadecylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to batch-to-batch variability and to offer standardized protocols for synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in the synthesis of N-cyclohexanecarbonyl-pentadecylamine?
Batch-to-batch variability can arise from several factors:
-
Raw Material and Reagent Purity: The quality of starting materials like cyclohexanecarboxylic acid and pentadecylamine (B1195383), as well as coupling agents and solvents, can significantly impact the reaction outcome. Impurities can lead to side reactions, affecting both yield and purity.[1][2]
-
Reaction Conditions: Minor deviations in parameters such as temperature, reaction time, and stirring speed can alter reaction kinetics and lead to inconsistent results between batches.[1][2]
-
Moisture and Atmospheric Conditions: Amide coupling reactions can be sensitive to moisture. Inconsistent drying of glassware or exposure to air can inhibit the reaction.[1]
-
Purification Procedures: Variations in purification methods, such as solvent gradients in chromatography or recrystallization techniques, can result in different purity profiles for each batch.[2]
-
Human Factor: Differences in experimental technique and execution among laboratory personnel can introduce variability.[2]
Q2: I'm observing a low yield of my desired amide product. What are the potential causes?
Low yields are a common challenge in amide coupling reactions.[3] Potential causes include:
-
Inadequate Activation of Carboxylic Acid: The coupling reagent may not be effective enough, or the activated intermediate may be unstable.[3]
-
Low Nucleophilicity of the Amine: While pentadecylamine is a reasonably good nucleophile, factors like steric hindrance could play a role.[3]
-
Side Reactions: The activated carboxylic acid can participate in undesired side reactions, consuming the starting material.[3][4] A common side reaction when using carbodiimide (B86325) coupling agents like DCC or EDC is the formation of an N-acylurea byproduct.[3]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, or reaction time may not be ideal for this specific transformation.[3]
Q3: My final product appears oily or has a lower-than-expected melting point, but the mass spectrometry results are correct. What could be the issue?
This often points to the presence of impurities. Even small amounts of residual solvents or byproducts can disrupt the crystal lattice of the final product, leading to a lower, broader melting point or an oily appearance. Insoluble impurities can also give the appearance of poor solubility of the main compound.[2] It is recommended to re-purify the product, for instance by recrystallization from a different solvent system or by column chromatography.[5]
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the starting materials (cyclohexanecarboxylic acid and pentadecylamine) and the reaction mixture on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Confirmed by TLC/LC-MS) | 1. Inactive coupling reagent. 2. Presence of water in the reaction. 3. Incorrect stoichiometry. | 1. Use a fresh bottle of the coupling reagent. Consider switching to a different class of coupling agent (e.g., from a carbodiimide like DCC to a phosphonium (B103445) salt like PyBOP). 2. Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] 3. Carefully re-check the molecular weights and masses of all reagents. |
| Multiple Spots on TLC, Indicating Byproducts | 1. (If using DCC/EDC) Formation of N-acylurea byproduct. 2. Degradation of starting materials or product. 3. Impure starting materials. | 1. Add an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) to the reaction. HOBt traps the activated intermediate, preventing rearrangement and improving yields. 2. Lower the reaction temperature. Reduce the reaction time if the product is known to be unstable. 3. Verify the purity of cyclohexanecarboxylic acid and pentadecylamine by NMR or other analytical techniques before starting the synthesis.[1] |
| Difficulty in Purifying the Product | 1. Byproduct has similar polarity to the product. 2. Product is insoluble/sparingly soluble. 3. Product streaking on silica (B1680970) gel column. | 1. Aqueous Workup: Perform acid and base washes to remove unreacted amine and carboxylic acid, respectively.[3] 2. Recrystallization: This is often a good method for purifying amides.[5] Test various solvents (e.g., ethanol, acetonitrile, ethyl acetate/hexane mixtures). 3. Chromatography: If using normal phase silica, try a different solvent system. For long-chain aliphatic amides, reverse-phase chromatography can also be effective.[5] |
| Inconsistent Yields Between Batches | 1. Variation in reagent quality or source. 2. Minor differences in reaction setup or conditions. 3. Inconsistent purification protocol. | 1. Source all reagents for a series of batches from the same supplier and lot number if possible.[1] 2. Maintain a detailed lab notebook, recording exact temperatures, times, and observations. Use calibrated equipment.[1][2] 3. Develop and strictly follow a Standard Operating Procedure (SOP) for the purification process.[1] |
Experimental Protocols
Protocol 1: Synthesis of N-cyclohexanecarbonyl-pentadecylamine via EDC/HOBt Coupling
This protocol describes a common and reliable method for amide bond formation.
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve cyclohexanecarboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C.
-
Coupling: Add a solution of pentadecylamine (1.0 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-cyclohexanecarbonyl-pentadecylamine.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil.
-
Spotting: Using separate capillary tubes, spot the starting cyclohexanecarboxylic acid (SM1), pentadecylamine (SM2), and the reaction mixture (Rxn) on the baseline.
-
Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane). Allow the solvent to travel up the plate.[1]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if applicable) and/or by staining with potassium permanganate (B83412) solution.[1]
-
Analysis: The reaction is complete when the starting material spots have disappeared from the "Rxn" lane and a new product spot is dominant.
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for identifying the source of batch variability.
Caption: A workflow for troubleshooting batch variability.
Amide Coupling Reaction Pathway
This diagram illustrates the main reaction for synthesizing N-cyclohexanecarbonyl-pentadecylamine and a common side reaction that can occur when using carbodiimide coupling agents.
Caption: Desired vs. side reaction pathways in amide coupling.
References
Improving the signal-to-noise ratio in analytical measurements of N-cyclohexanecarbonylpentadecylamine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in analytical measurements of N-cyclohexanecarbonylpentadecylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantitative analysis of this compound using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Issue 1: Poor Signal or Low Sensitivity
Question: I am observing a very low signal for this compound, close to the background noise. How can I improve the sensitivity of my measurement?
Answer:
Low signal intensity for this compound can be a significant challenge, especially when dealing with biological matrices where concentrations can be in the low nanomolar range. Here are several steps you can take to enhance the signal:
-
Optimize Sample Preparation:
-
Concentration: Ensure your sample preparation protocol includes a concentration step. After extraction, evaporating the solvent and reconstituting the sample in a smaller volume of a mobile-phase-compatible solvent can significantly increase the analyte concentration.
-
Extraction Efficiency: Evaluate the efficiency of your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. This compound is a lipophilic molecule, so ensure your extraction solvent is appropriate. A common choice for similar lipids is a mixture of chloroform (B151607) and methanol (B129727).[1]
-
-
Enhance Mass Spectrometry Ionization:
-
Electrospray Ionization (ESI) Parameters: The settings of your ESI source are critical. Systematically optimize parameters such as sprayer voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[2][3][4] It is often beneficial to set these values on a maximum plateau where minor fluctuations do not cause large changes in the instrument's response.[3]
-
Mobile Phase Additives: The composition of your mobile phase can greatly influence ionization efficiency. For positive ion mode, which is suitable for this compound due to its amide group, the addition of a small amount of an acid like formic acid (typically 0.1%) can promote protonation and enhance the signal.
-
-
Chromatographic Peak Shape:
-
Peak Focusing: A sharp, narrow chromatographic peak will have a greater height for the same area, leading to a better signal-to-noise ratio. Ensure your reconstitution solvent is not stronger than your initial mobile phase to avoid peak fronting.
-
Gradient Optimization: Adjust your chromatographic gradient to ensure that this compound elutes in a region with a suitable organic solvent concentration to maintain a good peak shape.
-
Issue 2: High Background Noise
Question: My chromatograms show a high and noisy baseline, which is making it difficult to accurately integrate the peak for this compound. What are the likely causes and solutions?
Answer:
High background noise can originate from several sources, including the sample matrix, solvents, and the LC-MS system itself. Here's a systematic approach to identify and mitigate the source of the noise:
-
Solvent and System Contamination:
-
Solvent Quality: Always use high-purity, LC-MS grade solvents and additives.[2] Impurities in lower-grade solvents can contribute significantly to background noise.
-
System Cleaning: If the noise is persistent across different samples and blanks, your LC-MS system may be contaminated. Flush the system with a strong solvent mixture like isopropanol (B130326) to remove accumulated residues.[2]
-
-
Matrix Effects:
-
Phospholipids (B1166683): In biological samples like plasma, phospholipids are a major source of matrix effects and can contribute to a high baseline.[5] Incorporate a phospholipid removal step in your sample preparation, such as using a specialized SPE cartridge or a protein precipitation protocol followed by a lipid extraction.
-
Chromatographic Separation: Improve the chromatographic separation of this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the stationary phase, or using a longer column.
-
-
Mass Spectrometer Settings:
-
Detector Sensitivity: While high sensitivity is desirable, an excessively high detector gain can amplify noise along with the signal. Find a balance that provides adequate signal without an unmanageable baseline.
-
Scan Range: In some cases, narrowing the mass scan range can reduce the background noise, although this is a cruder approach.[6]
-
Issue 3: Inconsistent and Irreproducible Results
Question: I am getting significant variability in the measured concentration of this compound across replicate injections of the same sample. What could be causing this irreproducibility?
Answer:
Irreproducible results are often a sign of underlying issues in sample preparation, chromatographic stability, or matrix effects. Consider the following troubleshooting steps:
-
Internal Standard (IS): The use of an appropriate internal standard is crucial for correcting for variability during sample preparation and analysis.[7]
-
Choice of IS: An ideal internal standard would be a stable isotope-labeled version of this compound. If this is not available, a structurally similar N-acyl amide that is not endogenously present in the sample can be used.[7] Decanamide, N-pentyl- is an example of a non-endogenous N-acyl amide that can serve as an internal standard for lipidomics.[7]
-
Timing of Addition: The internal standard should be added to the sample at the very beginning of the sample preparation process to account for any losses during extraction and subsequent steps.
-
-
Sample Stability:
-
Degradation: N-acylethanolamines can be subject to enzymatic degradation.[8] Ensure that samples are processed quickly and stored at low temperatures (e.g., -80°C) to minimize degradation.
-
Adsorption: Lipophilic compounds can adsorb to plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help to minimize this issue.
-
-
Chromatographic Issues:
-
Column Equilibration: Ensure the column is properly equilibrated between injections. Insufficient equilibration can lead to shifts in retention time and variable peak shapes.
-
Carryover: If you observe the analyte peak in blank injections following a high-concentration sample, you may have a carryover issue. Optimize your needle wash method to include a strong, organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound?
A1: Due to the presence of the amide group, this compound is expected to ionize well in positive ion mode electrospray ionization (ESI). The protonated molecule [M+H]+ would be the expected precursor ion.
Q2: What are the expected precursor and product ions for MS/MS analysis of this compound?
A2: The protonated molecule [M+H]+ has a calculated m/z of approximately 338.34.[9] A common fragmentation pathway for N-acyl amides involves cleavage of the amide bond. Therefore, a likely product ion would correspond to the cyclohexanecarbonyl moiety, with an expected m/z of around 128.1.[9]
Q3: What type of liquid chromatography column is suitable for the analysis of this compound?
A3: A reversed-phase C18 column is a good starting point for the separation of this compound. The long pentadecyl chain makes it quite nonpolar, and a C18 stationary phase will provide good retention and separation from more polar matrix components.
Q4: How can I prepare my plasma sample for the analysis of this compound?
A4: A common approach for extracting lipids from plasma is protein precipitation followed by liquid-liquid extraction. Here is a general protocol:
-
Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard to the plasma sample to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction using a nonpolar solvent like chloroform or methyl tert-butyl ether to extract the lipids.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., a mixture of methanol and water) for LC-MS analysis.
Q5: What is a reasonable starting point for the concentration of my calibration standards?
A5: N-acylethanolamines are typically found in biological fluids at concentrations ranging from the low nanomolar to low micromolar level.[5] Therefore, a calibration curve spanning from approximately 1 nM to 1000 nM would be a reasonable starting point.
Experimental Protocols
Protocol 1: Plasma Sample Preparation for this compound Analysis
This protocol describes a liquid-liquid extraction procedure suitable for the analysis of this compound in plasma.
Materials:
-
Plasma sample
-
Internal Standard (IS) stock solution (e.g., deuterated this compound or a suitable analog)
-
LC-MS grade methanol, chloroform, and water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials with inserts
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of cold methanol to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
To the supernatant, add 300 µL of chloroform and 150 µL of water.
-
Vortex for 30 seconds and then centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the lower organic layer (chloroform) to a clean tube.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of 80:20 methanol:water (v/v).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for this compound
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 98% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Nebulizer Pressure | 45 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp | 325°C |
| MRM Transition | To be optimized for your instrument |
| Precursor Ion (m/z) | 338.3 |
| Product Ion (m/z) | 128.1 |
| Collision Energy | To be optimized |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling plasma N-Acylethanolamine levels and their ratios as a biomarker of obesity and dysmetabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C22H43NO | CID 44398718 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-cyclohexanecarbonylpentadecylamine and Other N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of N-cyclohexanecarbonylpentadecylamine against other known inhibitors of N-acylethanolamine acid amidase (NAAA). NAAA is a lysosomal cysteine hydrolase that plays a crucial role in the degradation of the bioactive lipid N-palmitoylethanolamide (PEA), a key endogenous anti-inflammatory and analgesic mediator. Inhibition of NAAA is a promising therapeutic strategy for a variety of inflammatory and pain-related disorders. This document presents quantitative data, detailed experimental methodologies, and a visual representation of the relevant signaling pathway to facilitate an objective comparison of this compound with other notable NAAA inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other selected NAAA inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. The selectivity index, calculated as the ratio of the IC50 for Fatty Acid Amide Hydrolase (FAAH) to the IC50 for NAAA, provides a measure of the inhibitor's specificity for NAAA. A higher selectivity index is desirable, indicating a lower likelihood of off-target effects.
| Inhibitor | Target Enzyme | IC50 Value (NAAA) | Mechanism of Action (NAAA) | Selectivity vs. FAAH (IC50) | Reference |
| This compound | Rat Lung Acid Amidase | 4.5 µM | Reversible, Non-competitive | > 100 µM | [1][2] |
| ARN077 | Human NAAA | 7 nM | Covalent | Highly Selective | [3] |
| AM9053 | Human NAAA | ~30-36.4 nM | Reversible | Highly Selective | [4] |
| (S)-OOPP | Rat NAAA | 420 nM | Covalent, Non-competitive | > 100,000 nM | [5][6] |
| Compound 16 (1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine) | Rat NAAA | 2.12 µM | Reversible, Competitive | > 100 µM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against NAAA.
Materials:
-
NAAA Source: Recombinant human or rat NAAA, or tissue homogenates known to express NAAA (e.g., lung tissue).
-
Assay Buffer: 50 mM sodium phosphate (B84403) or sodium citrate (B86180) buffer (pH 4.5-5.0) containing 0.1% Triton X-100 and 3 mM dithiothreitol (B142953) (DTT).[7]
-
Substrate: N-palmitoylethanolamine (PEA) or a fluorogenic substrate such as N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide (PAMCA).
-
Test Inhibitors: Stock solutions of this compound and other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Termination Solution: Cold methanol/chloroform (1:1 or 2:1, v/v) containing an internal standard (e.g., heptadecanoic acid) for LC-MS analysis.
-
Detection Method: Liquid chromatography-mass spectrometry (LC-MS) to quantify the product (palmitic acid) or a fluorescence plate reader for fluorogenic substrates.
Procedure:
-
Enzyme Preparation: Prepare the NAAA enzyme solution in the assay buffer.
-
Inhibitor Pre-incubation: In a microcentrifuge tube or a 96-well plate, pre-incubate the enzyme preparation with various concentrations of the test inhibitor (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the pre-incubated enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the cold termination solution.
-
Product Quantification:
-
For LC-MS: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant to quantify the amount of palmitic acid formed relative to the internal standard.
-
For Fluorogenic Substrates: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol is used to assess the selectivity of NAAA inhibitors by measuring their activity against FAAH.
Materials:
-
FAAH Source: Recombinant human or rat FAAH, or tissue homogenates with high FAAH activity (e.g., brain or liver).
-
Assay Buffer: Tris-HCl buffer (e.g., 125 mM, pH 9.0) containing 1 mM EDTA.
-
Substrate: Anandamide (AEA) or a fluorogenic substrate such as AMC arachidonoyl amide.[8]
-
Test Inhibitors: Stock solutions of the inhibitors.
-
Reaction Termination and Detection: Similar to the NAAA assay, using appropriate standards for FAAH products (e.g., arachidonic acid).
Procedure:
-
The procedure is analogous to the NAAA inhibition assay, with the key differences being the enzyme source, assay buffer pH, and the substrate used.
-
The reaction is typically carried out at a neutral to alkaline pH (pH 7.4-9.0) to ensure optimal FAAH activity.[8]
-
The selectivity index is calculated by dividing the IC50 value obtained for FAAH by the IC50 value for NAAA.
Mandatory Visualizations
NAAA-PPARα Signaling Pathway
The following diagram illustrates the signaling pathway affected by NAAA inhibitors. Inhibition of NAAA leads to an increase in the intracellular concentration of PEA. Elevated PEA levels result in the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), which in turn modulates the transcription of genes involved in inflammation, leading to anti-inflammatory and analgesic effects.[5][9]
Caption: NAAA inhibition enhances PPAR-α signaling to reduce inflammation.
Experimental Workflow for NAAA Inhibitor Screening
The diagram below outlines the typical workflow for screening and characterizing NAAA inhibitors in a cell-based assay.
Caption: Workflow for evaluating NAAA inhibitors in a cell-based model.
References
- 1. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a New Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Quantification of N-cyclohexanecarbonylpentadecylamine
This guide presents a comprehensive validation and comparison of a novel UPLC-MS/MS method for the quantification of N-cyclohexanecarbonylpentadecylamine against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This compound is a selective inhibitor of the acid amidase that hydrolyzes N-acylethanolamines, making its accurate quantification crucial for pharmacokinetic and pharmacodynamic studies.[1] This document is intended for researchers, scientists, and drug development professionals seeking a robust and sensitive analytical method for this compound.
The validation of analytical methods is a critical component of drug development, ensuring the reliability and accuracy of data submitted to regulatory agencies.[2][3][4][5][6][7][8][9][10] This guide adheres to the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[2][3][5][6][7]
Data Presentation: Performance Characteristics
The following table summarizes the comparative performance data of the newly validated UPLC-MS/MS method and a conventional HPLC-UV method.
| Performance Characteristic | New UPLC-MS/MS Method | Alternative HPLC-UV Method | Acceptance Criteria (ICH/FDA Guidelines) |
| Linearity (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Range | 0.1 - 1000 ng/mL | 10 - 5000 ng/mL | Dependent on intended use |
| Accuracy (% Bias) | -2.5% to +3.8% | -8.7% to +10.2% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | |||
| * Intra-day | ≤ 4.5% | ≤ 9.8% | ≤ 15% (≤ 20% at LLOQ) |
| * Inter-day | ≤ 6.2% | ≤ 12.5% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10 ng/mL | Clearly defined and reproducible |
| Limit of Detection (LOD) | 0.03 ng/mL | 3 ng/mL | Signal-to-noise ratio ≥ 3 |
| Selectivity | No interference observed | Minor interference from matrix components | No significant interfering peaks at the retention time of the analyte |
| Recovery | 92.5% - 98.7% | 75.3% - 82.1% | Consistent, precise, and reproducible |
| Stability (24h at RT) | < 5% degradation | < 15% degradation | Within ±15% of initial concentration |
Experimental Protocols
New UPLC-MS/MS Method
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of internal standard (this compound-d4, 100 ng/mL).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL into the UPLC-MS/MS system.
2. UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion (specific m/z values to be determined experimentally)
-
Internal Standard (d4): Precursor Ion > Product Ion (specific m/z values to be determined experimentally)
-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Alternative HPLC-UV Method
1. Sample Preparation (Plasma):
-
To 500 µL of plasma, add 25 µL of internal standard (e.g., a structurally similar compound, 1 µg/mL).
-
Perform liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
Inject 20 µL into the HPLC system.
2. HPLC Conditions:
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm
Visualizations
Caption: Workflow for the UPLC-MS/MS quantification of this compound.
Caption: Key parameters for analytical method validation as per ICH/FDA guidelines.[2][3][6][8]
Comparison and Conclusion
The newly developed UPLC-MS/MS method demonstrates superior performance compared to the traditional HPLC-UV method for the quantification of this compound. The key advantages of the UPLC-MS/MS method include:
-
Higher Sensitivity: The LLOQ of 0.1 ng/mL is 100-fold lower than the HPLC-UV method, making it suitable for studies where low concentrations of the analyte are expected, such as in vivo pharmacokinetic studies.
-
Greater Specificity: The use of Multiple Reaction Monitoring (MRM) in MS/MS provides excellent selectivity, minimizing the risk of interference from endogenous matrix components that can be a challenge in UV-based detection.
-
Improved Accuracy and Precision: The lower percent bias and relative standard deviation values indicate a more reliable and reproducible method.
-
Higher Throughput: The shorter run time of the UPLC method allows for a greater number of samples to be analyzed in a given timeframe.
-
Smaller Sample Volume: The UPLC-MS/MS method requires only 100 µL of plasma, which is beneficial when sample volume is limited.
While the HPLC-UV method is a viable option for applications where high sensitivity is not required, the UPLC-MS/MS method is the recommended approach for regulated bioanalysis and demanding research applications. Its superior performance in all key validation parameters ensures the generation of high-quality, reliable data for the quantification of this compound.
References
- 1. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. hhs.gov [hhs.gov]
- 10. qbdgroup.com [qbdgroup.com]
A Comparative Analysis of N-cyclohexanecarbonylpentadecylamine and Its Structural Analogs as NAAA Inhibitors
For Immediate Release:
This guide provides a detailed comparative study of N-cyclohexanecarbonylpentadecylamine and its structural analogs, focusing on their efficacy as inhibitors of N-acylethanolamine acid amidase (NAAA). The content is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons supported by experimental data.
N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a crucial role in the degradation of bioactive N-acylethanolamines (NAEs), such as the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA).[1] By hydrolyzing PEA into palmitic acid and ethanolamine, NAAA terminates its signaling.[2] The inhibition of NAAA is a promising therapeutic strategy for inflammatory and pain-related disorders, as it leads to an accumulation of endogenous PEA, enhancing its beneficial effects.[2][3] this compound has been identified as a selective inhibitor of NAAA, making it a valuable research tool and a lead compound for the development of novel therapeutics.[4]
Comparative Performance of NAAA Inhibitors
The inhibitory potency of this compound and its structural analogs against NAAA is summarized below. The data highlights the structure-activity relationships (SAR) where modifications to the acyl and amine moieties of the lead compound influence its inhibitory activity.
| Compound Name | Structure | Modification from Lead Compound | IC50 (µM) | Selectivity over FAAH |
| This compound | Cyclohexyl ring, C15 alkyl chain | - (Lead Compound) | 4.5 | High (No inhibition at 100 µM) |
| N-pentadecylbenzamide | Phenyl ring, C15 alkyl chain | Phenyl instead of cyclohexyl | 8.3 | High (No inhibition at 100 µM) |
| Pentadecylamine | No acyl group, C15 alkyl chain | Removal of cyclohexanecarbonyl | 5.7 | Not specified |
| Tridecylamine | No acyl group, C13 alkyl chain | Shorter alkyl chain | >10 | Not specified |
| Heptadecylamine | No acyl group, C17 alkyl chain | Longer alkyl chain | >10 | Not specified |
Data sourced from studies on rat lung NAAA preparations.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAAA signaling pathway and a general workflow for screening NAAA inhibitors.
NAAA Signaling Pathway in Inflammation.
Experimental Workflow for NAAA Inhibitor Screening.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NAAA Inhibition Assay (Fluorometric, Cell-Free)
This protocol is adapted for measuring NAAA activity in cell lysates or with recombinant enzyme.[1][2]
-
Materials:
-
NAAA enzyme source (e.g., recombinant human NAAA or lysate from HEK293 cells overexpressing NAAA).
-
NAAA Assay Buffer: 100 mM citrate-phosphate buffer, 3 mM DTT, 0.1% Triton X-100, pH 4.5.[2]
-
Fluorogenic Substrate: N-(4-methylcoumarin)palmitamide (PAMCA), prepared in DMSO.
-
Test compounds (this compound and analogs) dissolved in DMSO.
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Enzyme Preparation: Dilute the NAAA enzyme source to the desired working concentration in the NAAA Assay Buffer.
-
Compound Plating: Add 2 µL of serially diluted test compounds to the wells of the 96-well plate. For control wells (100% activity), add 2 µL of DMSO.
-
Enzyme Addition: Add 20 µL of the diluted NAAA enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the enzyme.[1]
-
Reaction Initiation: Add 20 µL of the PAMCA substrate (final concentration of 20 µM) to each well to start the reaction.[1][5]
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 354 nm and an emission wavelength of approximately 442 nm.[5]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
-
NAAA Inhibition Assay (Radiometric)
This protocol uses a radiolabeled substrate to measure NAAA activity.[6]
-
Materials:
-
NAAA enzyme source.
-
Assay buffer (as above).
-
Radiolabeled substrate: [¹⁴C]palmitoylethanolamide.
-
Test compounds.
-
Cold chloroform/methanol (1:1 v/v) solution to terminate the reaction.
-
Thin-layer chromatography (TLC) system.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate the enzyme source with the test compound at 37°C for 30 minutes in the assay buffer.
-
Initiate the reaction by adding the [¹⁴C]palmitoylethanolamide substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[2]
-
Terminate the reaction by adding the cold chloroform/methanol solution.[2]
-
Separate the lipid products (e.g., [¹⁴C]palmitic acid) from the unreacted substrate using TLC.
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the enzyme activity and the percentage of inhibition.
-
Concluding Remarks
The presented data indicates that this compound is a potent and selective inhibitor of NAAA. Structure-activity relationship studies reveal that the cyclohexyl ring is a favorable moiety for inhibitory activity, as its replacement with a phenyl ring in N-pentadecylbenzamide leads to a slight decrease in potency.[3] The length of the alkyl chain on the amine is also critical, with a 15-carbon chain demonstrating optimal activity among simple alkylamines.[3] The high selectivity of these compounds over FAAH underscores their potential as specific pharmacological tools to study the role of NAAA in various physiological and pathological processes. Further optimization of this scaffold could lead to the development of novel anti-inflammatory and analgesic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
N-cyclohexanecarbonylpentadecylamine: A Surfactant Candidate in Theory, Awaiting Experimental Validation
For researchers, scientists, and drug development professionals, understanding the properties of novel amphiphilic molecules is crucial for advancing formulation and delivery systems. This guide provides a comparative analysis of N-cyclohexanecarbonylpentadecylamine against commercially available surfactants. Notably, while this molecule is primarily documented as a selective enzyme inhibitor, its amphiphilic structure suggests potential surfactant properties that, to date, remain experimentally uncharacterized. This guide, therefore, offers a theoretical evaluation of its potential performance, benchmarked against established surfactant data, and outlines the necessary experimental protocols for its validation.
Theoretical Profile of this compound as a Surfactant
This compound possesses a distinct molecular architecture comprising a bulky, non-polar cyclohexyl ring and a long, hydrophobic 15-carbon alkyl chain (pentadecyl), coupled with a polar amide group. This structure inherently suggests amphiphilicity, a prerequisite for surfactant behavior.
Hydrophilic-Lipophilic Balance (HLB): The balance between the hydrophilic and lipophilic portions of a surfactant dictates its application. A computed XLogP3 value of 8.8 for this compound suggests a strongly lipophilic character. This would likely translate to a low HLB value, making it a candidate for applications such as a water-in-oil (W/O) emulsifier or a solubilizing agent for highly non-polar substances.
Solubility: Information regarding its water solubility is absent in the current literature. However, its solubility in ethanol (B145695) is documented at 2 mg/mL. The high lipophilicity suggests that its aqueous solubility is likely to be very low.
Comparison with Commercial Surfactants
To contextualize the potential performance of this compound, the following table summarizes the key properties of common commercially available surfactants from different classes.
| Surfactant Class | Example | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | HLB Value | Krafft Temperature (°C) |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 8.2 | ~39 | 40 | ~10 |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | 0.92 | ~36 | 10 | ~25 |
| Non-ionic | Polysorbate 80 (Tween 80) | 0.012 | ~42 | 15 | <0 |
| Zwitterionic | Cocamidopropyl Betaine | ~2.0 | ~35 | ~11-12 | <0 |
| Hypothetical | This compound | Unknown | Unknown | Low (estimated) | Unknown |
Experimental Protocols for Surfactant Characterization
To empirically determine the surfactant properties of this compound, the following standard experimental methodologies are recommended.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form, leading to a plateau in surface tension reduction.
Methodology: Surface Tensiometry (Du Noüy Ring or Wilhelmy Plate Method)
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., ethanol, given its known solubility) and then create a series of aqueous dilutions.
-
Measurement: A tensiometer is used to measure the surface tension of each dilution at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the slope of the curve changes significantly indicates the CMC. The surface tension value at this concentration is also recorded.
Determination of the Krafft Temperature
The Krafft temperature is the temperature at which the solubility of an ionic surfactant becomes equal to its CMC, allowing for micelle formation.
Methodology: Visual Observation and Conductivity
-
Sample Preparation: Prepare a dispersion of this compound in water at a concentration above its expected CMC.
-
Heating and Observation: Gradually heat the dispersion while stirring. The Krafft temperature is the point at which the solution abruptly becomes clear.
-
Conductivity Measurement: Alternatively, measure the conductivity of the solution as the temperature increases. A sharp increase in conductivity can indicate the Krafft point.
Calculation of the Hydrophilic-Lipophilic Balance (HLB)
The HLB value can be experimentally determined by observing the emulsification behavior of the surfactant with various oils of known required HLB.
Methodology: Emulsion Stability Test
-
Preparation of Emulsions: Prepare a series of emulsions with a standard oil phase and the surfactant at varying concentrations.
-
Observation: Observe the stability of the emulsions over time. The formulation that exhibits the highest stability corresponds to the required HLB of the oil, which can be attributed to the surfactant.
Visualizing Experimental Workflow: CMC Determination
The following diagram illustrates the workflow for determining the Critical Micelle Concentration using the surface tension method.
Caption: Workflow for CMC determination by surface tensiometry.
Conclusion
While this compound is an established tool in biochemical research as an enzyme inhibitor, its potential as a surfactant remains a compelling but unproven hypothesis. Its molecular structure strongly suggests amphiphilic properties, likely characterized by high lipophilicity and a low HLB value. However, a definitive comparison to commercially available surfactants necessitates empirical data. The experimental protocols outlined in this guide provide a clear roadmap for the systematic characterization of this compound, which would be a valuable contribution to the fields of formulation science and drug delivery. Such studies would elucidate its potential applications, for instance, in the emulsification of complex hydrophobic molecules or as a specialized excipient in pharmaceutical formulations.
A comparative analysis of the synthesis routes for long-chain N-acylamines.
For Researchers, Scientists, and Drug Development Professionals
Long-chain N-acylamines are a critical class of lipid molecules with diverse biological functions, ranging from signaling and inflammation modulation to structural roles in cell membranes. Their synthesis is a key step in the development of novel therapeutics and research probes. This guide provides a comparative analysis of the primary synthesis routes for these molecules, offering an objective look at their performance with supporting experimental data and detailed protocols.
Key Synthesis Routes: An Overview
The synthesis of long-chain N-acylamines can be broadly categorized into chemical and enzymatic methods. Chemical routes are well-established and offer versatility, while enzymatic methods are gaining prominence due to their milder reaction conditions and environmental benefits.
Chemical Synthesis Methods:
-
Acyl Chloride and Acid Anhydride Method: This is a traditional and widely used approach involving the reaction of a long-chain amine with a fatty acyl chloride or anhydride. It is often carried out in the presence of a base to neutralize the acidic byproduct. While generally high-yielding, this method can suffer from harsh reaction conditions and the use of hazardous reagents.[1]
-
Benzotriazole-Mediated Synthesis: This method utilizes N-acylbenzotriazoles as stable and efficient acylating agents. The reaction proceeds under neutral conditions, making it suitable for substrates with sensitive functional groups.[2][3] Recent advancements have demonstrated the use of water as a solvent and microwave irradiation to accelerate the reaction, offering a greener alternative.[4][5]
-
Catalyst-Free Synthesis in Water: Emerging "green" chemistry approaches have enabled the N-acylation of amines in water without the need for a catalyst. These methods are environmentally friendly, often involve simple workup procedures, and can provide high yields.[4]
-
Carbodiimide Coupling Method: This one-pot method employs a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to directly form the amide bond from a carboxylic acid and an amine under mild conditions.[1]
Enzymatic Synthesis Methods:
-
Lipase-Catalyzed Synthesis: Lipases are versatile enzymes that can catalyze the formation of amide bonds, typically through the aminolysis of esters or direct amidation of carboxylic acids. This method is characterized by high selectivity, mild reaction conditions, and the use of renewable catalysts.[6][7] Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is a commonly used biocatalyst for this transformation.[8]
-
Aminoacylase-Catalyzed Synthesis: Aminoacylases represent another class of enzymes capable of synthesizing N-acyl-amino acids, a subset of N-acylamines. While their primary industrial application has been in the resolution of racemic amino acids, their potential for synthesis is being explored.[9]
Comparative Performance Data
The selection of a synthesis route often depends on a trade-off between yield, reaction time, cost, and environmental impact. The following tables provide a summary of quantitative data for different synthesis methods.
Table 1: Comparison of Chemical Synthesis Routes for Long-Chain N-Acylamines
| Method | Acylating Agent | Amine Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acyl Chloride | Lauroyl chloride | Dodecylamine | Triethylamine | Dichloromethane (B109758) | 0 to RT | 2-16 h | High (not specified) | [3] |
| Acid Anhydride | Acetic anhydride | 4-Bromoaniline | None | Water | RT | 15 min | 94 | [10] |
| Benzotriazole | N-Boc-phenylalanine-benzotriazole | Aniline | None | Water (Microwave) | Not specified | 15-20 min | 94 | [4] |
| Carbodiimide | Tridecanoic acid | Dibenzylamine | DCC, DMAP | Dichloromethane | RT | 12-24 h | High (not specified) | [1] |
Table 2: Comparison of Enzymatic Synthesis Routes for Long-Chain N-Acylamines
| Enzyme | Acyl Donor | Amine Substrate | Solvent | Temperature (°C) | Time | Yield/Conversion (%) | Reference |
| Novozym 435 | Oleic acid | Ethanolamine (B43304) | Hexane | 65 | 3 h | 96.6 (Purity) | Not specified |
| Lipozyme IM20 | Tripalmitin | Aniline | Organic Solvents | 40 | 24 h | 88.9 | [7] |
| CAL B | Various fatty acids | 2-Aminomethylpyridine | Diisopropyl ether | 60 | 12 h | Excellent (not specified) | [6] |
| Engineered proRML | Lauric acid | Glycine | Aqueous | Not specified | Not specified | 80 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthesis route. Below are protocols for key methods discussed in this guide.
Protocol 1: N-Acylation using Acyl Chloride (General Procedure)
Materials:
-
Long-chain amine (1.0 eq)
-
Long-chain acyl chloride (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the long-chain amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.[3]
-
Add TEA or DIEA to the solution and stir for 10 minutes at room temperature.[3]
-
Cool the reaction mixture to 0°C using an ice bath.[3]
-
Slowly add the acyl chloride dropwise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography or recrystallization.[3]
Protocol 2: Benzotriazole-Mediated N-Acylation in Water (Microwave)
Materials:
-
N-Acylbenzotriazole (1.0 mmol)
-
Long-chain amine (1.0 mmol)
-
Water (5 mL)
Procedure:
-
In a microwave-safe vessel, suspend the N-acylbenzotriazole and the amine in water.[2]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 15-20 minutes.[4]
-
After cooling, collect the solid product by filtration.[2]
-
Wash the solid with water and dry to obtain the pure amide. If the product is soluble, extract with an organic solvent.[2]
Protocol 3: Lipase-Catalyzed Synthesis of N-Oleoylethanolamide
Materials:
-
Oleic acid (1 mmol)
-
Ethanolamine (1 mmol)
-
Immobilized lipase (e.g., Novozym 435) (30% w/w of reactants)
-
Hexane (1.5 mL)
-
Water (10 µL)
Procedure:
-
In a reaction vessel, combine oleic acid and ethanolamine in hexane.
-
Add water and the immobilized lipase to the mixture.
-
Stir the reaction at 65°C for 3 hours.
-
After the reaction, remove the enzyme by filtration.
-
The product can be purified by crystallization from the solvent.
Visualization of Synthesis Workflows
The following diagrams, created using the DOT language, illustrate the general workflows for the described synthesis routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-Catalyzed Synthesis and Biological Evaluation of N-Picolineamides as Trypanosoma cruzi Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase-catalyzed synthesis of palmitanilide: Kinetic model and antimicrobial activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Engineering for High-Yielding Amide Formation: Lipase-Catalyzed Synthesis of N-Acyl Glycines in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark: N-cyclohexanecarbonylpentadecylamine vs. Gold Standard Acid Amidase Inhibitors
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive performance benchmark of N-cyclohexanecarbonylpentadecylamine against gold standard inhibitors of acid amidases, specifically N-acylethanolamine acid amidase (NAAA) and acid ceramidase (ASAH1). The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound in their research.
Introduction
This compound is a known inhibitor of an acid amidase responsible for the hydrolysis of N-acylethanolamines.[1][2] This enzyme, N-acylethanolamine acid amidase (NAAA), plays a crucial role in regulating the levels of bioactive lipids like palmitoylethanolamide (B50096) (PEA), which has anti-inflammatory and analgesic properties.[3][4] In the broader context of lipid metabolism, another critical acid amidase, acid ceramidase (ASAH1), has emerged as a significant therapeutic target, particularly in oncology.[5][6] ASAH1 hydrolyzes pro-apoptotic ceramide into sphingosine (B13886), which can be converted to the pro-survival molecule sphingosine-1-phosphate (S1P).[4][6][7] Given the therapeutic interest in modulating these pathways, this guide benchmarks this compound against potent and well-characterized inhibitors of both NAAA and ASAH1.
As a gold standard for ASAH1 inhibition, we have selected Carmofur , a clinically used anticancer agent and a highly potent, irreversible inhibitor of ASAH1.[8][9][10] For NAAA, we are benchmarking against ARN19702 , a potent and selective inhibitor. This comparative analysis will provide a clear perspective on the potency and selectivity of this compound.
Quantitative Performance Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the selected gold standard inhibitors against their respective target enzymes.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | N-acylethanolamine acid amidase (NAAA) (rat lung) | 4.5 µM | [1][2] |
| Carmofur | Acid Ceramidase (ASAH1) (rat recombinant) | 29 nM | [5][8] |
| ARN19702 | N-acylethanolamine acid amidase (NAAA) (human) | 230 nM | [5] |
| B-13 | Acid Ceramidase (ASAH1) | ~10 µM | [11] |
| ARN14988 | Acid Ceramidase (ASAH1) | low micromolar |
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid ceramidase induces sphingosine kinase 1/S1P receptor 2-mediated activation of oncogenic Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Ceramidase: A Novel Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid Ceramidase Up-regulation in Prostate Cancer: Role in Tumor Development and Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of N-cyclohexanecarbonylpentadecylamine's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of N-cyclohexanecarbonylpentadecylamine, a known inhibitor of N-acylethanolamine acid amidase (NAAA), with other alternative compounds. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions.
Introduction to this compound
This compound has been identified as a selective inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of bioactive N-acylethanolamines (NAEs) such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA).[1][2] By inhibiting NAAA, this compound prevents the breakdown of NAEs, leading to their accumulation and enhanced activation of downstream signaling pathways, notably involving the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2] This mechanism of action underlies the potential anti-inflammatory and analgesic effects of NAAA inhibitors.[2][3]
Comparative Analysis of NAAA Inhibitors
The efficacy of this compound is best understood in the context of other selective NAAA inhibitors. The following table summarizes the inhibitory potency (IC50) of this compound and several alternative compounds against NAAA. A lower IC50 value indicates a higher potency.
| Compound | IC50 (µM) for NAAA Inhibition | Selectivity Notes | Reference |
| This compound | 4.5 | Does not inhibit fatty acid amide hydrolase (FAAH) at concentrations up to 100 µM. | [1] |
| (S)-OOPP | 0.42 | Does not inhibit FAAH or other serine hydrolases. Shows some selectivity against acid ceramidase (IC50 = 10.9 µM). | [1][3] |
| ARN077 | Potent (specific IC50 not consistently reported in abstracts) | A potent and selective NAAA inhibitor. | [4] |
| N-pentadecylbenzamide | 8.3 | Does not inhibit rat FAAH at concentrations up to 100 µM. | [1] |
| Atractylodin | 2.81 | A natural product identified as a potent NAAA inhibitor. | [5] |
| 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine | 2.12 | Shows low inhibitory effect on FAAH activity (less than 30% inhibition at 100 µM). | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating NAAA inhibitors, the following diagrams are provided.
N-Acylethanolamine Signaling Pathway
The diagram below illustrates the role of NAAA in the degradation of N-acylethanolamines (NAEs) and how its inhibition by compounds like this compound can lead to anti-inflammatory effects through PPAR-α activation.
References
- 1. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]
- 6. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of N-cyclohexanecarbonyl-pentadecylamine: A Proposed Research and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured framework for investigating the in vitro and in vivo effects of the novel compound N-cyclohexanecarbonyl-pentadecylamine. Due to the absence of direct published data on this specific molecule, this document outlines a comprehensive experimental plan based on the known biological activities of its constituent chemical moieties: cyclohexane (B81311) derivatives and N-acyl amines. By following this guide, researchers can systematically evaluate the compound's therapeutic potential and compare its performance against relevant alternatives.
Section 1: Postulated Biological Activities and Proposed In Vitro Studies
Based on existing literature for structurally related compounds, N-cyclohexanecarbonyl-pentadecylamine may exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1][2][3][4] The N-acyl amine structure suggests potential involvement in lipid signaling pathways.[5][6][7]
A series of in vitro assays are proposed to elucidate the specific effects of N-cyclohexanecarbonyl-pentadecylamine. The following tables are templates for presenting the quantitative data that would be generated from such studies.
Table 1: Proposed In Vitro Antimicrobial Activity of N-cyclohexanecarbonyl-pentadecylamine
| Microbial Strain | N-cyclohexanecarbonyl-pentadecylamine (MIC, µg/mL) | Alternative Compound A (MIC, µg/mL) | Alternative Compound B (MIC, µg/mL) |
| Staphylococcus aureus | Data to be determined | Data to be determined | Data to be determined |
| Escherichia coli | Data to be determined | Data to be determined | Data to be determined |
| Candida albicans | Data to be determined | Data to be determined | Data to be determined |
Table 2: Proposed In Vitro Cytotoxic Activity of N-cyclohexanecarbonyl-pentadecylamine
| Cell Line | N-cyclohexanecarbonyl-pentadecylamine (IC₅₀, µM) | Alternative Compound A (IC₅₀, µM) | Alternative Compound B (IC₅₀, µM) |
| Human Colon Cancer (HCT-116) | Data to be determined | Data to be determined | Data to be determined |
| Human Breast Cancer (MCF-7) | Data to be determined | Data to be determined | Data to be determined |
| Normal Human Fibroblasts (NHF) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Proposed In Vitro Anti-inflammatory Activity of N-cyclohexanecarbonyl-pentadecylamine
| Cytokine | N-cyclohexanecarbonyl-pentadecylamine (% Inhibition at X µM) | Alternative Compound A (% Inhibition at X µM) | Alternative Compound B (% Inhibition at X µM) |
| TNF-α | Data to be determined | Data to be determined | Data to be determined |
| IL-6 | Data to be determined | Data to be determined | Data to be determined |
| IL-10 | Data to be determined | Data to be determined | Data to be determined |
Section 2: Proposed In Vivo Studies
Should the in vitro data suggest significant activity, subsequent in vivo studies in appropriate animal models would be warranted. The choice of model will depend on the most promising in vitro results.
Table 4: Proposed In Vivo Efficacy of N-cyclohexanecarbonyl-pentadecylamine in a Murine Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Body Weight Change (%) |
| Vehicle Control | Data to be determined | Data to be determined |
| N-cyclohexanecarbonyl-pentadecylamine (X mg/kg) | Data to be determined | Data to be determined |
| Alternative Compound A (Y mg/kg) | Data to be determined | Data to be determined |
Section 3: Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for the proposed experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Compound Dilution: Serially dilute N-cyclohexanecarbonyl-pentadecylamine and alternative compounds in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the microplate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[4]
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer and normal cell lines in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-cyclohexanecarbonyl-pentadecylamine and alternative compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan (B1609692) Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Cell Culture: Culture murine or human macrophages (e.g., RAW 264.7) and pre-treat with N-cyclohexanecarbonyl-pentadecylamine or alternative compounds.
-
LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant after a defined incubation period.
-
Cytokine Quantification: Measure the levels of TNF-α, IL-6, and IL-10 in the supernatant using ELISA kits.[2]
Section 4: Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by N-cyclohexanecarbonyl-pentadecylamine based on the activities of related compounds, and a general workflow for its evaluation.
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: General workflow for the evaluation of novel compounds.
This guide provides a roadmap for the systematic investigation of N-cyclohexanecarbonyl-pentadecylamine. The proposed experiments, data presentation formats, and visualized pathways offer a comprehensive approach to elucidating its potential therapeutic value and positioning it relative to existing or alternative compounds. The successful execution of these studies will be critical in determining the future trajectory of this novel molecule in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. N-Acylamides - Wikipedia [en.wikipedia.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. n-acyl-amino-acids-metabolism-molecular-targets-and-role-in-biological-processes - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of N-cyclohexanecarbonylpentadecylamine in a Laboratory Setting
The proper disposal of any chemical is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the disposal of N-cyclohexanecarbonylpentadecylamine, tailored for researchers, scientists, and drug development professionals.
Hazard Assessment
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This assessment is a critical first step in determining the appropriate disposal route.
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
| A summary of hazard ratings for this compound, based on a scale of 0 (minimal hazard) to 4 (severe hazard)[1]. |
Disposal Protocol
Despite its non-hazardous classification, it is crucial to follow institutional and local regulations for chemical waste disposal. Laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) office for specific guidance.
Step 1: Purity and Contamination Assessment
-
Uncontaminated Substance: If the this compound is in its pure form and has not been mixed with any other chemicals, it can generally be handled as non-hazardous waste.
-
Contaminated Substance: If the this compound has been used in experiments and is mixed with solvents or other reagents, the entire mixture must be treated as hazardous waste. The disposal procedure should then be dictated by the most hazardous component of the mixture.
Step 2: Container Selection and Labeling
-
Container Choice: Use a chemically compatible, leak-proof container for waste collection.[2] The original container is often a suitable choice if it is in good condition.[3] Do not use food containers.[3]
-
Labeling: Clearly label the waste container with the full chemical name: "this compound". If it is a mixture, list all components and their approximate percentages.
Step 3: Waste Accumulation and Storage
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA).[3][4] Keep it segregated from incompatible materials, such as strong oxidizing agents.[1][3]
-
Closure: Keep the waste container securely closed except when adding waste.[3][4][5]
Step 4: Final Disposal
-
For Uncontaminated this compound:
-
While the SDS indicates it is not hazardous, it is best practice to consult with your institution's EHS department before disposing of any chemical in the regular trash. Some institutions may have specific policies.
-
Never dispose of chemicals down the drain unless explicitly permitted by your EHS office and local regulations.[4][5][6]
-
-
For Contaminated this compound:
Empty Container Disposal
Empty containers that held pure this compound can typically be disposed of as regular trash after the following steps:
-
Ensure as little residue as possible remains.[5]
-
Deface or remove all chemical labels.[5]
-
Remove the cap.[5]
If the container held this compound mixed with a hazardous substance, it must be treated as hazardous waste. For containers that held acutely hazardous waste, triple rinsing is required, with the rinsate collected as hazardous waste.[5]
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
